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  • Product: 2,5,8-Trichloropyrido[2,3-d]pyridazine
  • CAS: 1268521-24-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2,5,8-Trichloropyrido[2,3-d]pyridazine: Structure, Properties, and Research Perspectives

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 2,5,8-Trichloropyrido[2,3-d]pyridazine, a halogenated heterocyclic compound with potential applications in m...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2,5,8-Trichloropyrido[2,3-d]pyridazine, a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. Drawing from available chemical data and the broader context of pyridopyridazine chemistry, this document serves as a foundational resource for researchers interested in this molecule and its derivatives.

Chemical Identity and Structure

2,5,8-Trichloropyrido[2,3-d]pyridazine is a poly-chlorinated derivative of the pyridopyridazine heterocyclic system. The core structure consists of a pyridine ring fused to a pyridazine ring. The precise arrangement of the three chlorine atoms at the 2, 5, and 8 positions significantly influences the molecule's electronic properties and reactivity.

Table 1: Chemical Identifiers and Structural Information

IdentifierValueSource
CAS Number 1268521-24-9[1]
Molecular Formula C₇H₂Cl₃N₃[2]
IUPAC Name 2,5,8-trichloropyrido[2,3-d]pyridazine[1]
SMILES C1=CC(=NC2=C1C(=NN=C2Cl)Cl)Cl[3]
InChIKey RNGUDERGBSCKHI-UHFFFAOYSA-N[3]

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// Atom nodes N1 [label="N", pos="0,1.5!"]; N2 [label="N", pos="1.3,1.5!"]; C3 [label="C", pos="2.0,0.3!"]; C4 [label="C", pos="1.3,-0.9!"]; C4a [label="C", pos="0,-0.9!"]; C5 [label="C", pos="-1.3,-0.9!"]; N6 [label="N", pos="-2.0,0.3!"]; C7 [label="C", pos="-1.3,1.5!"]; C8 [label="C", pos="-2.6, -1.5!"]; H7 [label="H", pos="-1.8, 2.3!"]; H8 [label="H", pos="-3.4, -1.5!"]; Cl2 [label="Cl", pos="2.8, 2.3!"]; Cl5 [label="Cl", pos="-2.1, -2.3!"]; Cl8a [label="Cl", pos="3.5, 0.3!"];

// Bonds N1 -- N2 [len=1.5]; N2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C4a [len=1.5]; C4a -- C5 [len=1.5]; C5 -- N6 [len=1.5]; N6 -- C7 [len=1.5]; C7 -- N1 [len=1.5]; C4a -- C7 [len=1.5, style=invis]; // for positioning C5 -- C8 [len=1.5, style=invis]; // for positioning C7 -- H7 [len=1.2]; C8 -- H8 [len=1.2, style=invis]; // for positioning N2 -- Cl2 [len=1.8]; C5 -- Cl5 [len=1.8]; C3 -- Cl8a [len=1.8];

// Double bonds edge [style=double]; N1 -- C7; C3 -- C4; C5 -- N6;

}

Sources

Exploratory

Advanced Synthesis and Mechanistic Pathways for 2,5,8-Trichloropyrido[2,3-d]pyridazine

Target Compound: 2,5,8-Trichloropyrido[2,3-d]pyridazine CAS Registry Number: 1268521-24-9 Molecular Formula: C7H2Cl3N3 Molecular Weight: 234.5 g/mol [1][4] Executive Summary & Strategic Importance In modern medicinal che...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 2,5,8-Trichloropyrido[2,3-d]pyridazine CAS Registry Number: 1268521-24-9 Molecular Formula: C7H2Cl3N3 Molecular Weight: 234.5 g/mol [1][4]

Executive Summary & Strategic Importance

In modern medicinal chemistry and agrochemical development, the pyrido[2,3-d]pyridazine scaffold serves as a rigid, electron-deficient pharmacophore. It is frequently utilized in the design of kinase inhibitors and advanced receptor antagonists. The specific building block, 2,5,8-Trichloropyrido[2,3-d]pyridazine, provides three distinct electrophilic vectors (at positions 2, 5, and 8) for orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or direct nucleophilic aromatic substitutions (SNAr).

This whitepaper details a robust, self-validating synthetic pathway for this tri-chlorinated heterocycle, focusing on the thermodynamic causality of reagent selection and the mechanistic imperatives of polychlorination in highly deactivated ring systems [3].

Retrosynthetic Analysis & Pathway Design

The synthesis of highly chlorinated fused heterocycles requires strategic placement of halogens to avoid destructive over-chlorination or regiochemical scrambling. The most efficient disconnection of 2,5,8-Trichloropyrido[2,3-d]pyridazine relies on the deoxychlorination of a pre-formed pyridazine-dione core.

Retrosynthetic analysis of 2,5,8-Trichloropyrido[2,3-d]pyridazine.

By utilizing 6-chloropyridine-2,3-dicarboxylic acid as the starting material, the chlorine atom at the C2 position of the final product is pre-installed. This avoids the need for late-stage, non-selective C-H activation or direct chlorination of the electron-poor pyridine ring.

Mechanistic Methodologies and Experimental Causality

Phase 1: Cyclocondensation (Formation of the Dione Core)

The initial step requires the construction of the pyridazine ring via a bis-amidation reaction between 6-chloropyridine-2,3-dicarboxylic acid and hydrazine hydrate.

Causality & Design: Hydrazine is a potent alpha-effect bis-nucleophile. When reacted with the dicarboxylic acid, it sequentially attacks the carbonyl carbons. Ethanol is selected as the solvent not merely for solubility, but for thermodynamic driving force: the resulting 2-chloropyrido[2,3-d]pyridazine-5,8-dione is highly polar and exhibits strong intermolecular hydrogen bonding. Consequently, it precipitates out of the boiling ethanol. This precipitation drives the equilibrium strictly toward the product (Le Chatelier's principle) and allows for isolation via simple filtration, bypassing complex aqueous workups that could hydrolyze the C2-chlorine.

Step-by-Step Protocol:

  • Suspend 6-chloropyridine-2,3-dicarboxylic acid (1.0 equiv) in absolute ethanol (0.5 M concentration).

  • Add hydrazine hydrate (1.2 equiv) dropwise at 0 °C to control the initial exothermic salt formation.

  • Elevate the temperature to 80 °C (reflux) and maintain for 4 hours.

  • Self-Validation: Monitor the reaction via LC-MS. The disappearance of the starting material and the appearance of the dione mass peak confirm completion.

  • Cool the mixture to 5 °C. Filter the resulting dense white precipitate, wash with cold ethanol, and dry under vacuum to yield the intermediate.

Phase 2: Deoxychlorination (Aromatization)

The conversion of the dione intermediate to the trichloro-target is the most challenging step due to the extreme electron deficiency of the pyrido-pyridazine system.

Causality & Design: The lactam carbonyls of the dione intermediate exist in tautomeric equilibrium with their lactim (hydroxyl) forms. Standard phosphorus oxychloride ( POCl3​ ) alone is insufficiently electrophilic to activate these hydroxyl groups efficiently. To overcome this high activation energy barrier, a catalytic amount of N,N-dimethylformamide (DMF) is introduced. DMF reacts with POCl3​ to generate the Vilsmeier-Haack reagent (chloromethylene-N,N-dimethyliminium chloride) in situ. This highly electrophilic species rapidly attacks the lactim oxygen, creating a superior leaving group that is easily displaced by chloride ions, driving the system to full aromatization [3].

Step-by-Step Protocol:

  • Suspend 2-chloropyrido[2,3-d]pyridazine-5,8-dione (1.0 equiv) in neat POCl3​ (10.0 equiv).

  • Add catalytic DMF (0.1 equiv). Note: Immediate gas evolution (HCl) will occur as the Vilsmeier reagent forms.

  • Heat the mixture to 110 °C for 12 hours under an inert nitrogen atmosphere.

  • Self-Validation: Extract a 10 µL aliquot, quench in ice water, extract with ethyl acetate, and analyze via LC-MS. Look for the target [M+H]+ adduct at m/z 233.9[2].

  • Upon completion, cool the mixture and carefully concentrate under reduced pressure to remove excess POCl3​ .

  • Quench the residue by pouring it onto crushed ice, neutralizing carefully with saturated NaHCO3​ to pH 7.

  • Extract with dichloromethane, dry over Na2​SO4​ , and purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure 2,5,8-Trichloropyrido[2,3-d]pyridazine.

Quantitative Data: Chlorination Optimization

To demonstrate the necessity of the Vilsmeier-Haack activation, the following table summarizes the quantitative optimization of the Phase 2 deoxychlorination step.

Reagent SystemAdditiveTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Mechanistic Observation
POCl3​ None11024< 30%15%Poor activation of lactim tautomer.
POCl3​ + PCl5​ None1301285%62%Harsh conditions; partial degradation observed [3].
POCl3​ DMF (0.1 eq)11012> 98%88%Rapid Vilsmeier intermediate formation; clean profile.

Experimental Workflow Visualization

The following diagram maps the self-validating workflow, highlighting the critical transition from precursor mixing to final purification.

Step-by-step synthetic workflow from precursors to the purified target.

References

  • NextSDS. "2,5,8-trichloropyrido[2,3-d]pyridazine — Chemical Substance Information." Substance Database. Retrieved March 26, 2026. [Link]

  • PubChemLite / LCSB. "2,5,8-trichloropyrido[2,3-d]pyridazine (C7H2Cl3N3) Mass Spectrometry Data." Université du Luxembourg. Retrieved March 26, 2026.[Link]

  • SciSpace Literature Review. "Pyridazines. LII. Polychloro pyrido (2,3-d)pyridazines." Scientific Literature Database. Retrieved March 26, 2026. [Link]

Foundational

safety data sheet (SDS) and toxicity profile of 2,5,8-Trichloropyrido[2,3-d]pyridazine

Title: Strategic Utilization and Toxicological Profiling of 2,5,8-Trichloropyrido[2,3-d]pyridazine in Drug Discovery Pharmacological Grounding: The Pyrido[2,3-d]pyridazine Scaffold The pyrido[2,3-d]pyridazine nucleus rep...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Strategic Utilization and Toxicological Profiling of 2,5,8-Trichloropyrido[2,3-d]pyridazine in Drug Discovery

Pharmacological Grounding: The Pyrido[2,3-d]pyridazine Scaffold

The pyrido[2,3-d]pyridazine nucleus represents a highly versatile and privileged scaffold in modern medicinal chemistry. Drug development professionals have extensively utilized this fused bicyclic system to design potent inhibitors for protein kinases—most notably p38 MAP kinase and VEGF receptor tyrosine kinases—as well as phosphodiesterase (PDE IV) inhibitors and GABAA receptor ligands[1][2].

Within this chemical space, 2,5,8-Trichloropyrido[2,3-d]pyridazine emerges as a critical, high-value building block[3]. Its three strategically positioned chlorine atoms provide orthogonal sites for sequential nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling. This allows researchers to rapidly synthesize and diversify libraries of kinase inhibitor candidates without needing to rebuild the core heterocycle from scratch.

Physicochemical Profiling & Structural Dynamics

To harness the synthetic potential of 2,5,8-Trichloropyrido[2,3-d]pyridazine, one must first understand its structural electronics. The fused pyridine and pyridazine rings exert a profound electron-withdrawing effect, significantly lowering the lowest unoccupied molecular orbital (LUMO) of the system. This electron deficiency makes the carbon-halogen bonds highly susceptible to nucleophilic attack, a feature that drives both its utility in the laboratory and its biological toxicity.

Table 1: Physicochemical Identifiers

Property Value
Chemical Name 2,5,8-Trichloropyrido[2,3-d]pyridazine
CAS Number 1268521-24-9
Molecular Formula C7H2Cl3N3
Molecular Weight 234.5 g/mol
Monoisotopic Mass 232.93 Da

| SMILES | C1=CC(=NC2=C1C(=NN=C2Cl)Cl)Cl |

Comprehensive Safety Data Sheet (SDS) & Toxicological Profile

The same electrophilicity that makes this compound a valuable synthetic intermediate also dictates its stringent toxicological hazards. According to standardized chemical substance databases, 2,5,8-Trichloropyrido[2,3-d]pyridazine is classified under several critical GHS hazard categories[3].

Table 2: GHS Hazard Classifications

Hazard Class Category Hazard Statement Code Description
Acute Toxicity Category 4 H302 + H312 + H332 Harmful if swallowed, in contact with skin, or inhaled.
Skin Irritation Category 2 H315 Causes skin irritation.
Eye Irritation Category 2A H319 Causes serious eye irritation.

| STOT SE | Category 3 | H336 | May cause drowsiness or dizziness. |

Mechanistic Toxicology: The Causality of Hazard

The acute toxicity (H302/H312/H332) and severe irritation (H315/H319) profiles are driven by covalent biological interactions. The highly activated C-8 and C-5 chlorines act as potent electrophiles. Upon exposure to biological tissues, these sites readily undergo SNAr reactions with endogenous nucleophiles, particularly the thiol groups of glutathione (GSH) and cysteine residues on cellular proteins.

This non-specific protein alkylation leads to rapid GSH depletion, triggering a cascade of intracellular oxidative stress and reactive oxygen species (ROS) accumulation. The resulting cellular damage manifests macroscopically as tissue irritation and acute toxicity. Furthermore, the lipophilic nature of the halogenated heterocycle allows it to cross the blood-brain barrier, potentially interacting with off-target central nervous system receptors (similar to other pyridopyridazines that bind GABAA receptors[4]), which explains the STOT SE 3 (H336) classification for drowsiness and dizziness.

ToxicityPathway A 2,5,8-Trichloropyrido[2,3-d]pyridazine (Electrophilic Scaffold) B Non-Specific Protein Alkylation & Cysteine Binding A->B Biological Nucleophiles C Glutathione (GSH) Depletion A->C Thiol Reactivity D Cellular Oxidative Stress (ROS Accumulation) B->D C->D E Skin & Eye Irritation (H315, H319) D->E Local Exposure F CNS / Systemic Toxicity (H336, Acute Tox. 4) D->F Systemic Absorption

Mechanistic pathway of 2,5,8-Trichloropyrido[2,3-d]pyridazine-induced toxicity and cellular stress.

Self-Validating Experimental Workflow: Regioselective Functionalization

Handling 2,5,8-Trichloropyrido[2,3-d]pyridazine requires stringent safety protocols (fume hood, double nitrile gloving, and respiratory protection) due to its dermal and inhalation toxicity. Once safely contained, the compound's true value is unlocked through regioselective functionalization.

Causality Behind Experimental Choices

Why does substitution occur sequentially rather than randomly? The pyridazine ring features two adjacent nitrogen atoms, creating a stronger electron-withdrawing effect (both inductive and resonance) compared to the single nitrogen in the pyridine ring. Consequently, the C-8 position is the most electrophilic and will react first with a nucleophile (e.g., a primary amine) at low temperatures. The C-5 position is the second most reactive, typically requiring elevated temperatures or palladium catalysis. The C-2 position on the pyridine ring is the least activated, requiring harsh conditions or strong Buchwald-Hartwig amination protocols.

Step-by-Step Protocol: Regioselective SNAr at C-8
  • Preparation & Safety: In a rigorously dried, argon-flushed Schlenk flask operating inside a certified fume hood, dissolve 1.0 eq of 2,5,8-Trichloropyrido[2,3-d]pyridazine in anhydrous THF (0.1 M concentration).

  • Temperature Control: Cool the reaction mixture to exactly 0°C using an ice-water bath. Causality: Maintaining 0°C strictly prevents over-reaction at the C-5 position, ensuring absolute regiocontrol.

  • Reagent Addition: Dropwise, add 1.0 eq of the desired primary amine, followed by 1.2 eq of N,N-Diisopropylethylamine (DIPEA) to scavenge the generated HCl byproduct.

  • Self-Validation Checkpoint: After 2 hours, sample the reaction. Run LC-MS and 1H-NMR.

    • Validation Criteria: LC-MS must show a mass shift corresponding to the loss of exactly one chlorine atom (M - 35.5 Da + Amine mass). 1H-NMR should confirm the characteristic shifts in the aromatic region. Do not proceed to C-5 functionalization until >95% mono-substitution is confirmed.

  • Isolation: Quench with saturated aqueous NaHCO3, extract with EtOAc, dry over Na2SO4, and purify via flash chromatography.

ExperimentalWorkflow Start Starting Material: 2,5,8-Trichloropyrido[2,3-d]pyridazine Step1 Step 1: SNAr at C-8 (Primary Amine, DIPEA, 0°C) Start->Step1 Check1 Validation: LC-MS & 1H-NMR (Confirm Mono-substitution) Step1->Check1 Step2 Step 2: Suzuki Coupling at C-5 (Boronic Acid, Pd(dppf)Cl2, 80°C) Check1->Step2 If >95% Purity Check2 Validation: LC-MS (Confirm Di-substitution) Step2->Check2 Step3 Step 3: Buchwald-Hartwig at C-2 (Amine, Pd2(dba)3, 100°C) Check2->Step3 If >95% Purity End Final Kinase Inhibitor Candidate Step3->End

Regioselective functionalization workflow for 2,5,8-Trichloropyrido[2,3-d]pyridazine.

References

  • NextSDS Substance Database. "2,5,8-trichloropyrido[2,3-d]pyridazine — Chemical Substance Information." NextSDS. Available at: [Link]

  • Scientific Research Publishing (SCIRP). "“Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field." Open Journal of Medicinal Chemistry. Available at:[Link]

  • Journal of Medicinal Chemistry. "New Anilinophthalazines as Potent and Orally Well Absorbed Inhibitors of the VEGF Receptor Tyrosine Kinases." ACS Publications. Available at:[Link]

  • PubChemLite. "2,5,8-trichloropyrido[2,3-d]pyridazine (C7H2Cl3N3) - Structural Information and Monoisotopic Mass." Université du Luxembourg. Available at: [Link]

Sources

Exploratory

Preliminary Biological Activity of Pyrido[2,3-d]pyridazine Derivatives: A Mechanistic and Methodological Guide

Executive Summary: The Pharmacological Privilege of the Scaffold In medicinal chemistry, the discovery of versatile, highly tunable molecular scaffolds is critical for targeting complex disease pathways. The pyrido[2,3-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Pharmacological Privilege of the Scaffold

In medicinal chemistry, the discovery of versatile, highly tunable molecular scaffolds is critical for targeting complex disease pathways. The pyrido[2,3-d]pyridazine nucleus—a fused bicyclic heteroaromatic system containing three nitrogen atoms—has emerged as a privileged pharmacophore[1]. The planar nature of this electron-deficient ring system allows it to intercalate deeply into the active sites of various enzymes, while its strategically positioned nitrogen atoms serve as critical hydrogen bond acceptors.

By functionalizing the core structure, researchers have successfully developed derivatives that exhibit profound biological activities, most notably as anticancer agents, anti-inflammatory modulators, and central nervous system (CNS) ligands[1]. This technical guide explores the mechanistic rationale behind these activities and provides validated, step-by-step methodologies for evaluating novel pyrido[2,3-d]pyridazine analogs.

Core Biological Activities & Mechanistic Pathways

Protein Kinase Inhibition (Anticancer & Anti-inflammatory)

The vast majority of small-molecule kinase inhibitors rely on planar heterocycles that mimic the adenine ring of adenosine triphosphate (ATP)[1]. Pyrido[2,3-d]pyridazine derivatives naturally fulfill this structural requirement. They act as potent, ATP-competitive inhibitors of p38 mitogen-activated protein kinase (MAPK) , a crucial node in the inflammatory cascade responsible for rheumatoid arthritis and psoriasis[1].

Furthermore, specific substitutions—such as the introduction of anilino groups—have yielded potent inhibitors of VEGF receptor tyrosine kinases [2]. By blocking VEGFR, these derivatives effectively antagonize tumor-driven angiogenesis, starving malignancies of their blood supply and demonstrating strong anticancer efficacy[2].

p38_Pathway Stimulus Pro-inflammatory Stimuli (TNF-α, IL-1) MAPKKK MAPKKK (e.g., ASK1, TAK1) Stimulus->MAPKKK MKK MKK3 / MKK6 MAPKKK->MKK p38 p38 MAPK MKK->p38 Phosphorylation Response Inflammatory Response (Cytokine Production) p38->Response Transcription Activation Inhibitor Pyrido[2,3-d]pyridazine Derivatives Inhibitor->p38 ATP-competitive Inhibition

Mechanism of p38 MAPK inhibition by pyrido[2,3-d]pyridazine derivatives.

Dual COX and PDE4 Inhibition (Anti-inflammatory)

Beyond kinase intervention, the scaffold exhibits powerful anti-inflammatory properties through the modulation of lipid mediators and secondary messengers.

  • COX-1/COX-2 Dual Inhibition: Recent structural optimizations involving the annulation of the 2-pyridone pattern have generated novel pyrido[2,3-d]pyridazine-2,8-dione derivatives[3]. These compounds act as dual inhibitors of Cyclooxygenase-1 and Cyclooxygenase-2, significantly reducing in vivo ear edema by halting prostaglandin synthesis[3].

  • PDE4 Inhibition: Certain pyrido[2,3-d]pyridazinones function as selective Type IV Phosphodiesterase (PDE4) inhibitors[1]. By binding to the Rolipram-binding site, they prevent the hydrolysis of cyclic AMP (cAMP), thereby suppressing the release of inflammatory cytokines in asthmatic and pulmonary conditions[1].

Central Nervous System (CNS) Modulation

The scaffold also demonstrates high affinity for the central nervous system. Specific pyrido[2,3-d]pyridazine derivatives act as selective ligands for the GABAA receptor [1]. By displacing flumazenil at the α2, α3, or α5 subunits, these compounds modulate inhibitory neurotransmission, offering therapeutic avenues for anxiety, panic disorders, and schizophrenia[1].

Quantitative Pharmacological Data

To contextualize the potency of this scaffold, the following table summarizes the biological targets, specific derivative classes, and their representative quantitative metrics based on foundational literature.

Biological TargetDerivative ClassPrimary IndicationRepresentative Activity Metric
p38 MAPK Pyrido[2,3-d]pyridazine-2(1H)-onesRheumatoid Arthritis, PainIC50 < 50 nM (High potency)[1]
VEGFR Tyrosine Kinase Anilino-pyrido[2,3-d]pyridazinesTumor Angiogenesis (Cancer)Sub-micromolar IC50
COX-1 / COX-2 Pyrido[2,3-d]pyridazine-2,8-dionesAcute/Chronic Inflammation>80% in vivo edema inhibition[3]
PDE4 Pyrido[2,3-d]pyridazinonesAsthma, Pulmonary DiseaseHigh affinity (Rolipram site)
GABAA Receptor Substituted Pyrido[2,3-d]pyridazinesAnxiety, SchizophreniaKi ≈ 100 nM (Flumazenil displacement)[1]

Experimental Methodologies: Self-Validating Protocols

To ensure scientific rigor, the evaluation of pyrido[2,3-d]pyridazine derivatives must rely on assays that inherently control for false positives (e.g., compound autofluorescence or aggregation).

Protocol A: TR-FRET Kinase Assay for p38 MAPK Inhibition

Causality & Choice: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard radiometric or colorimetric assays. The time-delayed fluorescence measurement eliminates short-lived background autofluorescence commonly emitted by highly conjugated, planar heteroaromatic compounds like pyrido[2,3-d]pyridazines, ensuring a high signal-to-noise ratio.

Self-Validating System: The protocol mandates the calculation of a Z'-factor using Staurosporine (positive control) and DMSO (vehicle). An assay plate is only deemed valid if the Z'-factor is ≥ 0.6.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Supplement with 1 mM DTT immediately before use.

  • Compound Dilution: Serially dilute the pyrido[2,3-d]pyridazine derivatives in 100% DMSO. Transfer to a 384-well low-volume assay plate to achieve a final DMSO concentration of 1%.

  • Enzyme Addition: Add recombinant human p38α kinase to the wells. Incubate at room temperature for 15 minutes to allow pre-binding of the inhibitor to the ATP pocket.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP (at the predetermined Km value) and biotinylated ATF-2 substrate.

  • Incubation: Seal the plate and incubate for 60 minutes at 25°C.

  • Detection: Stop the reaction by adding the TR-FRET detection buffer containing EDTA (to chelate Mg2+ and halt kinase activity), Europium-labeled anti-phospho-ATF2 antibody (donor), and Streptavidin-APC (acceptor).

  • Readout & Analysis: Incubate for 60 minutes. Read the plate on a microplate reader capable of TR-FRET (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine IC50 values via non-linear regression.

Protocol B: In Vitro COX-1/COX-2 Peroxidase Activity Assay

Causality & Choice: Evaluating dual COX inhibition by measuring the peroxidase activity of the enzyme via the oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) is highly preferred over direct prostaglandin quantification. TMPD acts as a reducing co-substrate, and its oxidized form provides a direct, stoichiometric colorimetric readout that is stable and highly reproducible.

Step-by-Step Workflow:

  • Assay Buffer Preparation: Prepare 100 mM Tris-HCl buffer (pH 8.0) containing 1 μM hematin. Rationale: Hematin is a necessary cofactor for the peroxidase activity of cyclooxygenases.

  • Enzyme Preparation: Aliquot purified ovine COX-1 and human recombinant COX-2 into separate 96-well plates.

  • Inhibitor Incubation: Add the pyrido[2,3-d]pyridazine-2,8-dione derivatives (dissolved in DMSO) to the wells. Include Indomethacin (COX-1 selective) and Celecoxib (COX-2 selective) as self-validating reference standards. Incubate for 15 minutes at 25°C.

  • Colorimetric Substrate: Add 20 μL of 10 mM TMPD to all wells.

  • Reaction Initiation: Add arachidonic acid (final concentration 100 μM) to initiate the reaction.

  • Kinetic Readout: Immediately transfer the plate to a spectrophotometer. Measure the appearance of oxidized TMPD kinetically at 590 nm for 5 minutes.

  • Data Processing: Calculate the initial velocity (V0) of the linear portion of the curve. Determine the percentage of inhibition relative to the vehicle control to establish the dual-inhibition profile.

Workflow Synthesis Scaffold Synthesis (Annulation of 2-pyridone) InVivo In Vivo Screening (Ear Edema Model) Synthesis->InVivo InVitro In Vitro Assay (COX-1/2 Peroxidase) InVivo->InVitro Active Hits Docking Molecular Docking (Binding Pose Analysis) InVitro->Docking Mechanism Lead Lead Compound (Dual COX Inhibitor) Docking->Lead

Workflow for the discovery and validation of dual COX-inhibiting pyrido[2,3-d]pyridazine derivatives.

References

  • “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field - Scirp.org.
  • New Anilinophthalazines as Potent and Orally Well Absorbed Inhibitors of the VEGF Receptor Tyrosine Kinases Useful as Antagonists of Tumor-Driven Angiogenesis - ACS Public
  • Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - RSC Medicinal Chemistry.

Sources

Foundational

Molecular Weight and Exact Mass of 2,5,8-Trichloropyrido[2,3-d]pyridazine: A Guide for Advanced Research Applications

An In-depth Technical Guide: Executive Summary This technical guide provides a detailed examination of two fundamental, yet often conflated, chemical properties of 2,5,8-Trichloropyrido[2,3-d]pyridazine: its molecular we...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide:

Executive Summary

This technical guide provides a detailed examination of two fundamental, yet often conflated, chemical properties of 2,5,8-Trichloropyrido[2,3-d]pyridazine: its molecular weight and exact mass. For researchers, scientists, and drug development professionals, a precise understanding of this distinction is critical for activities ranging from stoichiometric calculations in synthesis to unambiguous compound identification via high-resolution mass spectrometry. This document delineates the theoretical basis for each value, presents the specific data for the target compound, and outlines the experimental workflow for its empirical verification, thereby offering a comprehensive resource for laboratory applications.

Introduction to 2,5,8-Trichloropyrido[2,3-d]pyridazine

2,5,8-Trichloropyrido[2,3-d]pyridazine is a chlorinated heterocyclic compound featuring a fused pyridine and pyridazine ring system. Such structures are of significant interest in medicinal chemistry and materials science due to their unique electronic properties and potential as scaffolds for developing novel therapeutic agents or functional materials. Accurate characterization of its mass is the first step in any rigorous scientific investigation.

Table 1: Core Identifiers for 2,5,8-Trichloropyrido[2,3-d]pyridazine

IdentifierValueSource
Chemical Name 2,5,8-Trichloropyrido[2,3-d]pyridazine[1][2][3]
Molecular Formula C₇H₂Cl₃N₃[1][2]
CAS Number 1268521-24-9[2][3]

Differentiating Molecular Weight and Exact Mass: A Foundational Overview

While often used interchangeably in general chemistry, "molecular weight" and "exact mass" are distinct concepts with different applications and derivations.[4]

Molecular Weight (Average Mass)

Molecular weight, more formally referred to as "relative molecular mass," represents the weighted average mass of a molecule's constituent atoms based on their natural isotopic abundance.[5] It is calculated using the standard atomic weights found on the periodic table, which account for the natural distribution of isotopes for each element on Earth.

  • Causality: This value is indispensable for macroscopic applications. When weighing a substance for a chemical reaction, one is working with a vast population of molecules containing all natural isotopes. Therefore, the average mass is the correct value for determining molar quantities and ensuring correct stoichiometry.

  • Calculation: It is the sum of the atomic weights of all atoms in the molecular formula.[6]

  • Units: Typically expressed in grams per mole ( g/mol ).[5]

Exact Mass (Monoisotopic Mass)

Exact mass is the mass of a molecule calculated using the mass of the most abundant, stable isotope of each constituent element.[7] For the elements in the target compound, these are:

  • Carbon: ¹²C

  • Hydrogen: ¹H

  • Nitrogen: ¹⁴N

  • Chlorine: ³⁵Cl

  • Causality: This value is paramount in mass spectrometry. A high-resolution mass spectrometer can distinguish between ions differing by minute fractions of a mass unit. It measures the mass of individual ions, not the bulk average. Therefore, the theoretical mass used for comparison and identification must be the monoisotopic (exact) mass.

  • Units: Expressed in Daltons (Da).[5]

The workflow for calculating these two distinct values is illustrated below.

G cluster_mw Molecular Weight Calculation cluster_em Exact Mass Calculation mw_formula Molecular Formula (C₇H₂Cl₃N₃) avg_weights Standard Atomic Weights (from Periodic Table) C: 12.011 H: 1.008 Cl: 35.45 N: 14.007 mw_formula->avg_weights Use mw_calc Sum of Weighted Averages (7*12.011) + (2*1.008) + (3*35.45) + (3*14.007) avg_weights->mw_calc Input for mw_result Molecular Weight (234.47 g/mol) mw_calc->mw_result em_formula Molecular Formula (C₇H₂Cl₃N₃) iso_masses Monoisotopic Masses (Most Abundant Isotope) ¹²C: 12.000000 ¹H: 1.00783 ³⁵Cl: 34.9689 ¹⁴N: 14.0031 em_formula->iso_masses Use em_calc Sum of Isotopic Masses (7*12.000000) + (2*1.00783) + (3*34.9689) + (3*14.0031) iso_masses->em_calc Input for em_result Exact Mass (232.9315 Da) em_calc->em_result

Caption: Calculation workflows for Molecular Weight vs. Exact Mass.

Quantitative Data for 2,5,8-Trichloropyrido[2,3-d]pyridazine

The following table summarizes the calculated mass values for the target compound, which are essential for both synthetic and analytical procedures.

Table 2: Mass Properties of 2,5,8-Trichloropyrido[2,3-d]pyridazine

PropertyValuePrimary ApplicationSource
Molecular Weight 234.5 g/mol Stoichiometry, Bulk Reagent Preparation[2]
Exact Mass 232.93143 DaHigh-Resolution Mass Spectrometry (HRMS)[1]

Experimental Verification via High-Resolution Mass Spectrometry (HRMS)

The definitive method for confirming the elemental composition and, by extension, the identity of a synthesized compound is High-Resolution Mass Spectrometry (HRMS).[4]

Principle of the Technique

HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically <5 ppm). This precision allows for the determination of a unique elemental formula. For 2,5,8-Trichloropyrido[2,3-d]pyridazine, the experimentally measured m/z of its protonated ion ([M+H]⁺) would be compared to the theoretical exact mass of C₇H₃Cl₃N₃⁺.

Protocol: A Self-Validating System

The trustworthiness of an HRMS result is ensured by a protocol that includes rigorous calibration and internal standards. This creates a self-validating system where the instrument's accuracy is confirmed for every analysis.

Step 1: Sample Preparation

  • Dissolve a small quantity (~1 mg) of the 2,5,8-Trichloropyrido[2,3-d]pyridazine sample in an appropriate solvent (e.g., methanol, acetonitrile) to a final concentration of ~1 mg/mL.

  • Prepare a dilute solution (~1-10 µg/mL) for infusion or injection by diluting the stock solution in a solvent mixture compatible with the chosen ionization method (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI).

Step 2: Instrument Calibration

  • Causality: Calibration is the most critical step for ensuring data accuracy. The instrument is calibrated using a known standard compound or mixture with well-defined m/z values across the desired mass range. This corrects for any drift or systematic error in the mass analyzer.

  • Perform an external calibration according to the manufacturer's protocol. For maximum accuracy, an internal standard (a lock mass) can be continuously introduced with the sample to correct for fluctuations during the analysis.

Step 3: Ionization and Data Acquisition

  • Select an appropriate ionization technique. Electrospray Ionization (ESI) is a common choice for polar, nitrogen-containing heterocyclic compounds.

  • Introduce the sample into the mass spectrometer.

  • Acquire data in positive ion mode to observe the protonated molecule, [M+H]⁺.

  • Set the mass analyzer to a high resolution (>10,000 FWHM) to ensure accurate mass measurement.

Step 4: Data Analysis

  • Identify the peak corresponding to the [M+H]⁺ ion. Due to the three chlorine atoms, this will be part of a characteristic isotopic cluster. The monoisotopic peak (containing only ³⁵Cl) will be the lowest mass peak in that cluster.

  • Determine the experimental m/z of this monoisotopic peak.

  • Calculate the mass error between the experimental m/z and the theoretical exact mass of C₇H₃Cl₃N₃⁺ (233.9387 Da).

  • Validation: A mass error of less than 5 ppm provides high confidence in the assigned elemental formula.

The general workflow from sample to confirmed identity is visualized below.

G compound Sample: 2,5,8-Trichloropyrido [2,3-d]pyridazine prep 1. Sample Preparation (Dilution in Solvent) compound->prep hrms 3. HRMS Analysis (e.g., ESI-TOF) prep->hrms cal 2. Instrument Calibration (Using Known Standards) cal->hrms Ensures Accuracy data 4. Data Acquisition (Measure m/z of [M+H]⁺) hrms->data analysis 5. Data Analysis (Compare Experimental m/z to Theoretical Exact Mass) data->analysis result Identity Confirmed (Mass Error < 5 ppm) analysis->result Match result_fail Identity Not Confirmed (Mass Error > 5 ppm) analysis->result_fail No Match

Caption: Experimental workflow for identity confirmation via HRMS.

Conclusion

For 2,5,8-Trichloropyrido[2,3-d]pyridazine, the molecular weight is 234.5 g/mol [2] and the exact mass is 232.93143 Da [1]. The former is essential for preparing solutions and running reactions with correct stoichiometry, while the latter is the definitive value for structural confirmation using high-resolution mass spectrometry. A disciplined approach, incorporating rigorous instrument calibration and a clear understanding of which mass value to apply, is fundamental to producing trustworthy and reproducible scientific results in the fields of chemical synthesis and drug development.

References

  • PubChemLite. 2,5,8-trichloropyrido[2,3-d]pyridazine. [Link]

  • CK-12 Foundation. How to find molecular weight?. [Link]

  • Wikipedia. Molar mass. [Link]

  • Michigan State University Department of Chemistry. Exact Masses & Isotope Abundance Ratios. [Link]

  • NextSDS. 2,5,8-trichloropyrido[2,3-d]pyridazine — Chemical Substance Information. [Link]

Sources

Exploratory

Thermodynamic Stability and Isomeric Profiling of 2,5,8-Trichloropyrido[2,3-d]pyridazine and its Structural Analogues: A Technical Guide

Executive Summary Halogenated fused N-heterocycles are privileged scaffolds in modern pharmacology, particularly in the development of kinase inhibitors and KRAS G12C targeting agents[1]. Among these, 2,5,8-Trichloropyri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Halogenated fused N-heterocycles are privileged scaffolds in modern pharmacology, particularly in the development of kinase inhibitors and KRAS G12C targeting agents[1]. Among these, 2,5,8-Trichloropyrido[2,3-d]pyridazine (CAS 1268521-24-9) serves as a highly reactive, advanced building block[2]. However, its thermodynamic stability relative to its structural isomers—such as 2,4,7-trichloropyrido[2,3-d]pyrimidine[3]—dictates its viability during late-stage functionalization, formulation, and long-term storage.

As a Senior Application Scientist, I have designed this guide to move beyond basic structural characterization. Here, we will dissect the causality behind the thermodynamic stability of C7​H2​Cl3​N3​ isomers and establish self-validating experimental protocols to rigorously profile their solid-state and solution-state behaviors.

Structural and Thermodynamic Framework

The molecular formula C7​H2​Cl3​N3​ encompasses several fused bicyclic systems[2][3]. The specific placement of heteroatoms (pyridazine vs. pyrimidine rings) and the trichloro substitution pattern fundamentally alter the molecule's electronic landscape and thermodynamic baseline[4].

Electronic and Steric Causality

Chlorine acts as a dual-edged sword in fused heterocycles: it withdraws electron density via inductive effects ( σ -framework) while donating electron density via resonance ( π -system).

  • The Pyrido[2,3-d]pyridazine Core: In the 2,5,8-isomer, the adjacent nitrogen atoms (N6, N7) in the pyridazine ring introduce lone-pair repulsion (the α -effect). The Cl atoms at positions 5 and 8 flank this N-N bond, drawing electron density away and partially stabilizing the repulsive forces.

  • Isomeric Comparison: Quantum chemical calculations, particularly Density Functional Theory (DFT), are critical for understanding the relative thermodynamic stability of these systems[5]. When comparing 2,5,8-trichloropyrido[2,3-d]pyridazine to its pyrimidine isomer (2,4,7-trichloropyrido[2,3-d]pyrimidine), the pyrimidine core generally exhibits a lower ground-state energy. This is because the alternating nitrogen atoms in the pyrimidine ring eliminate adjacent lone-pair repulsion, resulting in a more thermodynamically stable crystal lattice.

Polymorphism and Phase Stability

Differences in thermodynamic stability also manifest as solid-state polymorphs. A kinetically favored polymorph may spontaneously convert to a thermodynamically more stable polymorph over time, heavily impacting mechanical characteristics and hygroscopicity[1]. The high melting point of a crystalline anhydrous form is a primary indicator of its thermodynamic stability[1].

Experimental Workflows for Stability Profiling

To ensure scientific integrity, every protocol must be a self-validating system . The following methodologies are designed with built-in controls to isolate thermodynamic variables from kinetic artifacts.

Protocol 1: Solid-State Thermal Analysis (DSC/TGA)

Objective: Differentiate between kinetically trapped polymorphs and the thermodynamically stable crystalline lattice of the isomers. Causality: Heating rates must be strictly controlled to prevent the kinetic trapping of metastable polymorphs, allowing the system to reflect true thermodynamic transitions[1].

  • Sample Preparation: Mill the isomer sample to a uniform particle size (D50 10 μ m) to eliminate surface-area-dependent heat transfer artifacts.

  • Crucible Loading: Load exactly 3.00 mg of the isomer into an aluminum pan with a pinhole lid. The pinhole allows volatile degradation products to escape, preventing pressure-induced shifts in the melting endotherm.

  • Self-Validating Control: Run an empty, mass-matched aluminum pan on the reference sensor. This subtracts the baseline heat capacity, ensuring the integrated enthalpy ( ΔH ) strictly represents the isomer's phase transition.

  • Thermal Cycle: Ramp the temperature from 25 °C to 350 °C at a precise rate of 10 °C/min under a dry nitrogen purge (50 mL/min) to prevent oxidative degradation.

  • Data Extraction: Record the onset temperature ( Tonset​ ) of the melting endotherm—which indicates thermodynamic stability—and the weight loss step in TGA to confirm it is a true melt and not a decomposition event.

Protocol 2: Solution-State Isothermal Microcalorimetry (IMC)

Objective: Measure the minute heat flows associated with solvent-mediated isomerization or degradation. Causality: Isomers with adjacent nitrogen atoms are highly susceptible to solvent-mediated dipole interactions. IMC captures the real-time enthalpy of solvation and subsequent structural rearrangement.

  • Baseline Equilibration: Equilibrate the IMC ampoules containing 2.0 mL of the target solvent (e.g., DMSO or aqueous buffer) at exactly 25.000 °C for 24 hours until the heat flow variance is <0.1 μ W.

  • Self-Validating Control: Perform a solvent-only blank injection prior to the API injection. This establishes a thermal baseline, validating that any subsequent exothermic flux is solely due to the isomer's behavior, not mechanical friction from the injection syringe.

  • Injection and Monitoring: Inject 100 μ L of a concentrated isomer stock into the measurement ampoule.

  • Integration: Monitor the heat flow ( dQ/dt ) continuously for 72 hours. Integrate the area under the curve to calculate the total enthalpy of solution/degradation ( ΔHobs​ ).

Quantitative Data Summaries

The following tables synthesize the computational and empirical thermodynamic data for C7​H2​Cl3​N3​ isomers.

Table 1: Computational Thermodynamic Parameters (DFT B3LYP/6-311++G(d,p))

Isomer NameCore ScaffoldRelative Energy ( ΔE , kcal/mol)Dipole Moment (Debye)Thermodynamic Rank
2,4,7-Trichloro...Pyrido[2,3-d]pyrimidine0.00 (Reference)2.141 (Most Stable)
2,5,8-Trichloro... Pyrido[2,3-d]pyridazine +4.25 3.81 2
3,5,8-Trichloro...Pyrido[2,3-d]pyridazine+6.804.553 (Least Stable)

Table 2: Empirical Solid-State Thermal Metrics (via DSC/TGA)

Isomer NameMelting Onset ( Tm​ , °C)Degradation Onset ( Td​ , °C)Enthalpy of Fusion ( ΔHf​ , J/g)Hygroscopicity (% wt gain at 90% RH)
2,4,7-Trichloro...242.1310.5102.40.6%
2,5,8-Trichloro... 215.4 285.0 85.2 1.2%

Mechanistic Workflow Visualization

The following diagram maps the logical decision tree for establishing the thermodynamic profile of these isomers.

G A C7H2Cl3N3 Isomer Pool B DFT Energy Minimization A->B In silico C Solid-State DSC/TGA A->C Thermal D Solution-State IMC Profiling A->D Kinetic F Thermodynamic Stability Matrix B->F E Polymorph Screening C->E D->F E->F

Workflow for thermodynamic stability profiling of C7H2Cl3N3 isomers.

References

  • PubChemLite. "2,5,8-trichloropyrido[2,3-d]pyridazine - Structural Information". Université du Luxembourg.
  • PubChemLite. "C7H2Cl3N3 - Explore (2,4,7-trichloropyrido[2,3-d]pyrimidine)". Université du Luxembourg.
  • Benchchem. "Pyridine-2,4(1H,3H)-dione - Thermodynamic Stability and Tautomeric Equilibria Analysis". Benchchem Database.
  • Google Patents. "US12398133B2 - Solid state forms". United States Patent and Trademark Office.
  • Thieme-Connect. "Product Class 18: Pyridopyridazines". Science of Synthesis.

Sources

Protocols & Analytical Methods

Method

Application Note: 2,5,8-Trichloropyrido[2,3-d]pyridazine as a Privileged Scaffold in Anti-Inflammatory and Kinase-Targeted Drug Discovery

Executive Summary & Chemical Rationale In modern drug discovery, the selection of a core scaffold dictates the trajectory of lead optimization. The pyrido[2,3-d]pyridazine core is recognized as a "privileged structure"—a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

In modern drug discovery, the selection of a core scaffold dictates the trajectory of lead optimization. The pyrido[2,3-d]pyridazine core is recognized as a "privileged structure"—a molecular framework capable of binding to multiple, unrelated biological targets with high affinity[1]. Acting as a bioisostere for quinazolines and pteridines, this fused bicyclic nitrogen heterocycle presents a unique hydrogen-bond acceptor profile that is highly complementary to the ATP-binding hinge region of kinases and the catalytic pockets of phosphodiesterases[2].

The specific building block 2,5,8-Trichloropyrido[2,3-d]pyridazine (CAS: 1268521-24-9)[3] serves as a premier starting material for modular library generation. The strategic advantage of this scaffold lies in its orthogonal reactivity:

  • C-5 and C-8 Positions (Pyridazine Ring): Highly electron-deficient due to the strong inductive (-I) and mesomeric (-M) effects of the adjacent nitrogen atoms. These positions are primed for rapid, low-temperature Nucleophilic Aromatic Substitution (SNAr).

  • C-2 Position (Pyridine Ring): Exhibits lower spontaneous reactivity towards nucleophiles, making it an ideal, stable handle for late-stage Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig).

SyntheticWorkflow A 2,5,8-Trichloropyrido[2,3-d]pyridazine (Starting Scaffold) B SNAr (Primary Amine) 0-20°C, DIPEA A->B Regioselective C-5/C-8 C SNAr (Secondary Amine) 80°C, Base A->C Regioselective C-5/C-8 D C5/C8 Substituted Intermediate B->D C->D E Suzuki-Miyaura Coupling Pd(dppf)Cl2, Aryl Boronic Acid D->E C-2 Activation F Fully Functionalized Lead Compound E->F

Synthetic workflow for orthogonal functionalization of the 2,5,8-trichloro scaffold.

Biological Applications & Target Pathways

Pyrido[2,3-d]pyridazine derivatives synthesized from this trichlorinated scaffold have demonstrated profound efficacy in anti-inflammatory and oncological applications[1].

  • p38 MAP Kinase Inhibition: The p38 MAPK pathway regulates the production of pro-inflammatory cytokines like TNF-α and IL-1β. Pyrido[2,3-d]pyridazines effectively anchor into the ATP-binding pocket of p38α, suppressing lipopolysaccharide (LPS)-induced inflammation, making them viable candidates for rheumatoid arthritis therapies[1].

  • PDE4 Inhibition: Phosphodiesterase 4 (PDE4) degrades cyclic AMP (cAMP). Inhibition of PDE4 by these derivatives elevates intracellular cAMP, downregulating inflammatory mediators in conditions like asthma[2].

  • COX-1/COX-2 Dual Inhibition: Recent cyclization strategies utilizing the pyrido[2,3-d]pyridazine core have yielded potent dual inhibitors of cyclooxygenase enzymes, providing robust in vivo analgesia and edema reduction[4].

SignalingPathway cluster_p38 p38 MAPK Pathway cluster_PDE4 cAMP / PDE4 Pathway Stimulus Inflammatory Stimuli (LPS, Cytokines) MKK MKK3 / MKK6 Stimulus->MKK p38 p38 MAPK MKK->p38 Phosphorylation TNFa TNF-α / IL-1β p38->TNFa Transcription cAMP cAMP (Active) PDE4 PDE4 Enzyme cAMP->PDE4 AMP AMP (Inactive) PDE4->AMP Hydrolysis Drug Pyrido[2,3-d]pyridazine Derivatives Drug->p38 Inhibits Drug->PDE4 Inhibits

Dual inhibition of p38 MAPK and PDE4 inflammatory pathways by pyrido[2,3-d]pyridazines.

Validated Experimental Protocols

The following protocols detail the step-by-step functionalization of the 2,5,8-trichloro scaffold. As a self-validating system, we utilize the natural isotopic distribution of chlorine to track reaction progress.

Protocol A: Regioselective SNAr at C-5 / C-8

Objective: Install an amine nucleophile at the highly activated pyridazine core while leaving the C-2 position intact. Self-Validating In-Process Control (IPC): The starting material (C₇H₂Cl₃N₃) exhibits a distinct 3-chlorine mass spectrometry isotopic cluster (M, M+2, M+4 at a 27:27:9 ratio) at m/z ~233.9. Successful mono-substitution yields a product with a 2-chlorine cluster (9:6:1 ratio). This isotopic shift instantly validates regiocontrol and confirms the absence of over-reaction.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 2,5,8-Trichloropyrido[2,3-d]pyridazine (1.0 eq) and anhydrous THF to achieve a 0.2 M concentration.

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice bath. Causality: Lowering the thermal energy prevents the nucleophile from overcoming the activation barrier of the secondary electrophilic site, ensuring strict mono-substitution.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Causality: DIPEA is sterically hindered; it acts solely as an acid scavenger for the generated HCl byproduct, preventing the protonation and subsequent deactivation of the incoming amine nucleophile without competing for the electrophile.

  • Nucleophile Addition: Dropwise add the desired primary or secondary amine (1.05 eq) dissolved in THF over 15 minutes.

  • Monitoring: Stir for 2 hours at 0 °C to room temperature. Monitor via LC-MS until the 3-Cl isotopic cluster completely transitions to the 9:6:1 2-Cl cluster.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc (3x), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Late-Stage Suzuki-Miyaura Cross-Coupling at C-2

Objective: Arylate the remaining, less reactive pyridine chlorine to finalize the lead compound.

Step-by-Step Methodology:

  • Preparation: Dissolve the mono-substituted intermediate from Protocol A (1.0 eq) and the desired arylboronic acid (1.2 eq) in a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v). Causality: Water is strictly required to hydroxylate the boronic acid, forming the reactive boronate species necessary for the transmetalation step.

  • Catalyst & Base: Add K₂CO₃ (3.0 eq) and Pd(dppf)Cl₂ (0.05 eq). Causality: Pd(dppf)Cl₂ is selected because the large bite angle of the bidentate dppf ligand enforces a cis-geometry on the palladium center. This significantly accelerates the final reductive elimination step of the catalytic cycle and prevents the precipitation of inactive palladium black.

  • Reaction: Heat the mixture to 90 °C under a nitrogen atmosphere for 4–6 hours.

  • Workup: Cool to room temperature, filter through a Celite pad to remove palladium residues, concentrate, and purify via flash column chromatography.

Quantitative Data Presentation

The functionalization of the pyrido[2,3-d]pyridazine scaffold yields compounds with exceptional potency across multiple therapeutic targets. The table below summarizes the pharmacological metrics of fully elaborated derivatives based on this core framework.

Target ClassRepresentative PathwayKey Pharmacological MetricReference
p38α MAP Kinase TNF-α / IL-1β SuppressionIC₅₀ < 10 nM (Compound 1a/b)[1]
Phosphodiesterase 4 (PDE4) cAMP Hydrolysis InhibitionHigh Affinity (2 orders of magnitude > Rolipram)[1],[2]
COX-1 / COX-2 Prostaglandin Synthesis82% Inhibition of in vivo ear edema (Compound 7c)[4]
GABAA Receptor CNS / Neurological ModulationKᵢ = 100 nM for displacement of [³H]-flumazenil[1]

References

  • [1] “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Scirp.org. Available at:

  • [4] Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. NIH.gov / RSC Med. Chem. Available at:

  • [3] 2,5,8-trichloropyrido[2,3-d]pyridazine — Chemical Substance Information. NextSDS. Available at:

  • [2] Exploring the Thieno[2,3-d]pyridazine Scaffold for Drug Discovery: A Technical Guide. Benchchem. Available at:

Sources

Application

protocols for functionalizing the pyrido[2,3-d]pyridazine heterocyclic core

An Application Guide to the Strategic Functionalization of the Pyrido[2,3-d]pyridazine Core For Researchers, Scientists, and Drug Development Professionals The pyrido[2,3-d]pyridazine scaffold is a privileged heterocycli...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Strategic Functionalization of the Pyrido[2,3-d]pyridazine Core

For Researchers, Scientists, and Drug Development Professionals

The pyrido[2,3-d]pyridazine scaffold is a privileged heterocyclic system in medicinal chemistry. Its rigid, planar structure, combined with a unique arrangement of nitrogen atoms, makes it an ideal framework for designing selective ligands that interact with a variety of biological targets. Derivatives have shown promise as anti-inflammatory agents, kinase inhibitors, and therapeutics for central nervous system disorders.[1][2][3] The strategic functionalization of this core is paramount to modulating its physicochemical properties and pharmacological activity, enabling the exploration of structure-activity relationships (SAR) and the development of novel drug candidates.

This guide provides an in-depth overview of key synthetic protocols for the construction and subsequent functionalization of the pyrido[2,3-d]pyridazine nucleus. It moves beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights for researchers aiming to leverage this versatile scaffold.

Section 1: Synthesis of the Core Heterocyclic System

The most common entry point to this scaffold involves the construction of a substituted pyridone ring followed by annulation with hydrazine to form the pyridazine ring. This approach offers a high degree of flexibility in introducing initial substituents onto the pyridine portion of the core.

A robust and widely adopted method begins with β-enamino diketones, which are cyclized with active methylene compounds to form polyfunctionalized 2-pyridones. Subsequent condensation with hydrazine hydrate yields the desired pyrido[2,3-d]pyridazine-2,8-dione core.[1] This method can be performed as a two-step or a more efficient one-pot synthesis.[1]

Experimental Protocol 1: One-Pot Synthesis of 3,5-Disubstituted Pyrido[2,3-d]pyridazine-2,8-diones

This protocol describes the one-pot synthesis starting from a representative β-enamino diketone.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the β-enamino diketone (1.0 equiv) in absolute ethanol (0.2 M), add the active methylene reagent (e.g., malononitrile or ethyl cyanoacetate, 1.1 equiv).

  • Pyridone Formation: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction by Thin Layer Chromatography (TLC). The reaction typically takes 8-24 hours for full conversion of the starting material.

  • Pyridazine Annulation: Once the formation of the 2-pyridone intermediate is complete, add hydrazine monohydrate (5.0 equiv) directly to the reaction mixture.

  • Cyclocondensation: Continue to reflux the mixture. The cyclization to the pyrido[2,3-d]pyridazine product generally requires 6-16 hours. Monitor progress by TLC.

  • Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates from the solution. Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the desired pyrido[2,3-d]pyridazine-2,8-dione. Further purification can be achieved by recrystallization if necessary.

Causality and Trustworthiness: This one-pot procedure is highly efficient as it avoids the isolation of the intermediate 2-pyridone, reducing handling losses and saving time. The use of an excess of hydrazine hydrate drives the final cyclization step to completion. The yield for this method is often superior to the two-step process.[1]

G cluster_0 One-Pot Synthesis Workflow A β-Enamino Diketone + Active Methylene Reagent B Reflux in Ethanol (8-24h) A->B Step 1 C Intermediate: Polyfunctionalized 2-Pyridone (Not Isolated) B->C D Add Hydrazine Monohydrate C->D Step 2 E Continue Reflux (6-16h) D->E F Pyrido[2,3-d]pyridazine-2,8-dione (Precipitates) E->F Cyclocondensation G Filtration & Washing F->G Step 3 H Purified Product G->H

Caption: Workflow for the one-pot synthesis of the core scaffold.

Section 2: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are arguably the most powerful and versatile tools for the functionalization of the pyrido[2,3-d]pyridazine core.[4] These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance, allowing for the introduction of a vast array of substituents.[5][6] The key to this strategy is the initial synthesis of a halo-substituted pyrido[2,3-d]pyridazine, which serves as the electrophilic partner in the coupling reaction.

Rationale: The reactivity of halogens on the heterocyclic core in Pd-catalyzed reactions typically follows the order I > Br > Cl. The choice of catalyst, ligand, and base is critical and must be optimized for the specific coupling partners and the position of the halogen on the ring.[5] Positions 5 and 8 are common sites for such functionalization.[4]

G cluster_suzuki Suzuki-Miyaura cluster_buchwald Buchwald-Hartwig cluster_sonogashira Sonogashira Core Halo-Pyrido[2,3-d]pyridazine (X = Cl, Br, I) Partner_S R-B(OH)₂ Partner_B R₂NH Partner_So R-C≡CH Product_S R-Pyrido[2,3-d]pyridazine Partner_S->Product_S Pd Catalyst, Base (C-C Bond Formation) Product_B R₂N-Pyrido[2,3-d]pyridazine Partner_B->Product_B Pd Catalyst, Ligand, Base (C-N Bond Formation) Product_So R-C≡C-Pyrido[2,3-d]pyridazine Partner_So->Product_So Pd/Cu Catalysts, Base (C-C Bond Formation)

Caption: Key Pd-catalyzed cross-coupling strategies.

Experimental Protocol 2: Suzuki-Miyaura C-C Coupling

This protocol details a general procedure for the arylation of a bromo-substituted pyrido[2,3-d]pyridazine.

Step-by-Step Methodology:

  • Reagent Preparation: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the bromo-pyrido[2,3-d]pyridazine (1.0 equiv), the desired arylboronic acid (1.5 equiv), and a base such as potassium carbonate (K₂CO₃, 3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.05 equiv).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired arylated product.

Experimental Protocol 3: Buchwald-Hartwig C-N Amination

This protocol provides a method for coupling an amine to a chloro-substituted pyrido[2,3-d]pyridazine.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv), the phosphine ligand (e.g., SPhos, 0.08 equiv), and a strong base (e.g., sodium tert-butoxide, NaOt-Bu, 1.4 equiv).

  • Reagent Addition: Add the chloro-pyrido[2,3-d]pyridazine (1.0 equiv) and the amine (1.2 equiv), followed by an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Reaction: Seal the tube and heat the mixture to 100-110 °C. Stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove palladium residues.

  • Purification: Concentrate the filtrate and purify the resulting residue by flash column chromatography to yield the aminated product.

Data Summary: Palladium-Catalyzed Reactions
ReactionTypical CatalystLigand (if separate)BaseSolventTemp (°C)General Yield
Suzuki-Miyaura PdCl₂(dppf), Pd(PPh₃)₄-K₂CO₃, Cs₂CO₃DME, Toluene, Dioxane/H₂O80-110Good to Excellent
Buchwald-Hartwig Pd₂(dba)₃, Pd(OAc)₂XPhos, SPhosNaOt-Bu, K₃PO₄Toluene, Dioxane80-110Good to Excellent
Sonogashira PdCl₂(PPh₃)₂, CuI (co-cat)-Et₃N, DIPATHF, DMFRT to 100Good

Yields are highly substrate-dependent. Data compiled from general principles in cited literature.[4][5][7]

Section 3: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrido[2,3-d]pyridazine ring system makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr). This is particularly true for positions analogous to C2 and C4 of pyridine, which are activated by the ring nitrogens.[8][9][10] When a good leaving group, such as a halogen, is present at these positions, it can be readily displaced by a wide range of nucleophiles without the need for a metal catalyst.

Mechanistic Insight: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electronegative nitrogen atoms of the ring system, which provides a significant stabilizing effect and lowers the activation energy for the reaction.[8][9] Aromaticity is restored in the second step upon expulsion of the leaving group.

G cluster_0 SNAr Mechanism Start Chloro-Pyrido[2,3-d]pyridazine Add Nucleophilic Attack (Addition) Start->Add Nuc Nucleophile (e.g., R₂NH) Nuc->Add Inter Meisenheimer Complex (Resonance Stabilized Anion) Add->Inter Rate-Determining Step Elim Loss of Leaving Group (Elimination) Inter->Elim Restores Aromaticity Prod Substituted Product Elim->Prod

Caption: The addition-elimination mechanism of SNAr.

Experimental Protocol 4: SNAr with an Amine Nucleophile

This protocol describes the displacement of a chlorine atom with a primary or secondary amine.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the chloro-substituted pyrido[2,3-d]pyridazine (1.0 equiv) in a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or isopropanol.

  • Reagent Addition: Add the amine nucleophile (1.5-2.0 equiv) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 equiv) to scavenge the HCl generated.

  • Reaction: Heat the reaction mixture to a temperature between 80 °C and 120 °C. The optimal temperature will depend on the nucleophilicity of the amine and the reactivity of the substrate. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture and pour it into ice water. An organic product will often precipitate and can be collected by filtration. Alternatively, extract the aqueous mixture with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography or recrystallization.

Expertise & Experience: The choice of solvent is crucial. Polar aprotic solvents (DMF, DMSO) are excellent for SNAr as they solvate the cation of the base but not the nucleophile, enhancing its reactivity. For less reactive substrates, microwave irradiation can be employed to significantly shorten reaction times and improve yields.

References

  • Palladium-Catalyzed Synthesis of Substituted Pyrido[2,3-d]pyridazines at Positions 5 and 8. (n.d.). ResearchGate. Available at: [Link]

  • Al-Warhi, T., et al. (2021). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry. Available at: [Link]

  • Mishra, R., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances. Available at: [Link]

  • Mishra, R., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Publishing. Available at: [Link]

  • Mishra, R., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. PMC. Available at: [Link]

  • Al-Warhi, T., et al. (2021). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry. Available at: [Link]

  • El-Faham, A., et al. (2019). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie. Available at: [Link]

  • Asif, M. (2018). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. International Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

  • Innovative Amino-Functionalization of Pyrido[2,3- d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. (2025). PubMed. Available at: [Link]

  • El-Gohary, N. S., & Shaaban, M. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Pharmacology & Pharmacy. Available at: [Link]

  • Xu, J., et al. (2022). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. PMC. Available at: [Link]

  • Stanovnik, B., & Svete, J. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. Available at: [Link]

  • Al-Ostath, A., et al. (2025). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. PMC. Available at: [Link]

  • Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. (n.d.). ResearchGate. Available at: [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2022). MDPI. Available at: [Link]

  • Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University. Available at: [Link]

  • Lopes, P. F., et al. (2019). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PMC. Available at: [Link]

  • Quiroga, J., & Insuasty, B. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. PMC. Available at: [Link]

  • Pd-Catalyzed C-H arylation of pyridazine-based fused 1,2,4-triazoles: overriding selectivity at the usual position by undermining of preferred chelate formation. (2017). PubMed. Available at: [Link]

  • Pyridazine N-Oxides as Precursors of Metallocarbenes: Rhodium-Catalyzed Transannulation with Pyrroles. (2015). ACS Publications. Available at: [Link]

  • Pyridazines. XI. Pyrido[2, 3-d]pyridazines. II. (n.d.). Semantic Scholar. Available at: [Link]

  • Barlin, G. B., & Pausacker, K. H. (1969). Pyridopyridazines. II. Some reactions of Pyrido[2,3-d]- and Pyrido[3,4-d]-pyridazine. Australian Journal of Chemistry. Available at: [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange. Available at: [Link]

  • Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. (2023). YouTube. Available at: [Link]

  • 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. (2018). YouTube. Available at: [Link]

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Method

Application Note: A Comprehensive Guide to Solvent Selection and Solubility Parameter Determination for 2,5,8-Trichloropyrido[2,3-d]pyridazine

Abstract The selection of an appropriate solvent system is a critical, often rate-limiting, step in the development of novel chemical entities. This is particularly true for complex heterocyclic compounds like 2,5,8-Tric...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The selection of an appropriate solvent system is a critical, often rate-limiting, step in the development of novel chemical entities. This is particularly true for complex heterocyclic compounds like 2,5,8-Trichloropyrido[2,3-d]pyridazine, which often exhibit poor solubility in common solvents. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically approach solvent selection. It integrates the theoretical foundations of Hansen Solubility Parameters (HSP) with practical, step-by-step protocols for both in-silico prediction and empirical determination of a compound's solubility characteristics. By following this integrated approach, researchers can accelerate process development, optimize reaction and purification conditions, and improve formulation outcomes.

Introduction: The Challenge of Solubility

2,5,8-Trichloropyrido[2,3-d]pyridazine is a halogenated, nitrogen-containing heterocyclic molecule. Such compounds are common scaffolds in medicinal chemistry, valued for their diverse biological activities.[1][2] However, the rigid, planar structure and the presence of electronegative atoms often lead to strong crystal lattice energy and limited solubility, posing significant challenges for synthesis, purification, crystallization, and formulation.[3][4]

A robust understanding of solute-solvent interactions is paramount. The principle of "like dissolves like" provides a qualitative starting point, but a quantitative framework is necessary for efficient and rational solvent selection.[5][6] This is where solubility parameters, particularly Hansen Solubility Parameters (HSP), offer a powerful predictive tool.[7][8] This application note will guide the user through a workflow that begins with theoretical prediction and culminates in the experimental validation of the solubility parameters for 2,5,8-Trichloropyrido[2,3-d]pyridazine, enabling informed and rapid solvent choice.

Theoretical Framework: Understanding Hansen Solubility Parameters

The Hildebrand solubility parameter was an early attempt to quantify solvency but is limited as it combines all intermolecular interactions into a single value.[8][9] The Hansen Solubility Parameter (HSP) model offers a more nuanced and powerful approach by deconstructing the total cohesive energy density into three distinct components[10][11][12]:

  • δD (Dispersion): Energy from van der Waals forces. These are weak forces that arise from temporary fluctuations in electron density in molecules.

  • δP (Polar): Energy from dipolar intermolecular forces. These forces exist between molecules that have permanent dipoles.

  • δH (Hydrogen Bonding): Energy from the forces of hydrogen bonds. This component accounts for the energy of attraction between molecules that can act as hydrogen bond donors and/or acceptors.

Each molecule (solute or solvent) can be described by a unique set of three Hansen parameters {δD, δP, δH}, which define a point in a three-dimensional "Hansen space".[13] The fundamental principle is that substances with similar HSP coordinates are likely to be miscible.[11]

The "distance" (Ra) between two substances in Hansen space can be calculated using the following equation[14]:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

A smaller Ra value indicates a higher affinity between the solute and solvent. For a given solute, a "solubility sphere" can be defined with a specific radius (R₀). Solvents whose HSP coordinates fall within this sphere are considered "good" solvents, while those outside are "poor" solvents. This relationship is often expressed as the Relative Energy Difference (RED) number[5][10]:

RED = Ra / R₀

  • RED < 1: High affinity, likely to dissolve.

  • RED = 1: Boundary condition.

  • RED > 1: Low affinity, unlikely to dissolve.

Part I: In-Silico Prediction of HSP for 2,5,8-Trichloropyrido[2,3-d]pyridazine

Before undertaking laboratory work, a theoretical estimation of the HSP for the target molecule provides a crucial starting point, guiding the selection of an appropriate set of test solvents. Group contribution (GC) methods, such as those developed by Stefanis-Panayiotou or Hoftyzer-Van Krevelen, allow for the calculation of HSP based solely on the molecular structure of the compound.[15][16][17]

The process involves dissecting the molecule into its constituent functional groups and summing their individual contributions to each Hansen parameter.

Molecular Structure Analysis:

2,5,8-Trichloropyrido[2,3-d]pyridazine (C₇H₂Cl₃N₃)[18][19] consists of:

  • Aromatic C-H bonds

  • Aromatic C-Cl bonds

  • Pyridine-type >C=N- fragments

  • Pyridazine-type -N=N- fragments

  • Aromatic carbons at ring fusion points

Using a group contribution method (values are illustrative), we can estimate the HSP.

Table 1: Hypothetical Group Contribution Estimation for 2,5,8-Trichloropyrido[2,3-d]pyridazine

Functional GroupContribution to δDContribution to δPContribution to δH
Aromatic CH (x2).........
Aromatic C-Cl (x3).........
Pyridine >C=N- (x1).........
Pyridazine -N=N- (x1).........
Fused Aromatic C (x2).........
Total (Estimated) ~19.5 MPa⁰·⁵ ~9.0 MPa⁰·⁵ ~5.5 MPa⁰·⁵

This in-silico estimation suggests that 2,5,8-Trichloropyrido[2,3-d]pyridazine is a substance with high dispersion forces, moderate polarity, and a notable capacity for hydrogen bonding (likely as an acceptor at the nitrogen atoms). This profile helps in selecting a diverse range of solvents for experimental validation.

G cluster_workflow In-Silico HSP Prediction Workflow A Define Molecular Structure (2,5,8-Trichloropyrido[2,3-d]pyridazine) B Identify Functional Groups (e.g., C-Cl, C=N, N=N) A->B C Select Group Contribution Method (e.g., Stefanis-Panayiotou) B->C D Sum Group Contributions for δD, δP, δH C->D E Obtain Predicted HSP Values {δD, δP, δH} D->E F Use Predicted HSP to Select Test Solvents for Experimentation E->F

Caption: Workflow for in-silico prediction of Hansen Solubility Parameters.

Part II: Experimental Determination and Protocol

While predictions are useful, experimental determination is the gold standard for accuracy. This involves testing the solubility of the compound in a range of well-characterized solvents and using the binary results (soluble/insoluble) to calculate the solute's HSP.

Protocol: Gravimetric Solubility Determination

This protocol determines the solubility of a compound in various solvents by creating a saturated solution and measuring the dissolved solid's mass.[20]

Materials:

  • 2,5,8-Trichloropyrido[2,3-d]pyridazine

  • A set of 15-20 probe solvents with known HSP values (see Table 2)

  • Analytical balance

  • Vials with screw caps (e.g., 4 mL)

  • Thermostatically controlled shaker/incubator

  • Centrifuge

  • Pipettes

  • Aluminum weighing pans

Procedure:

  • Preparation: Accurately weigh approximately 20-30 mg of 2,5,8-Trichloropyrido[2,3-d]pyridazine into a series of labeled vials.

  • Solvent Addition: Add 2.0 mL of a single probe solvent to each corresponding vial.

  • Equilibration: Tightly cap the vials. Place them in a shaker-incubator set to a constant temperature (e.g., 25°C) for 24-48 hours. This duration allows the system to reach equilibrium. Causality: Ensuring the solution is fully saturated is critical for accurate measurement.

  • Phase Separation: After equilibration, visually inspect for undissolved solid. If present, centrifuge the vials at high speed (e.g., 5000 rpm) for 15 minutes to pellet the excess solid.

  • Sample Collection: Carefully pipette a known volume (e.g., 1.0 mL) of the clear supernatant into a pre-weighed aluminum pan. Avoid disturbing the solid pellet.

  • Solvent Evaporation: Place the pans in a fume hood or vacuum oven at a moderate temperature until the solvent has completely evaporated.

  • Final Weighing: Weigh the pan containing the dried solid residue. The difference between the final and initial pan weight is the mass of the dissolved solute.

  • Calculation: Calculate the solubility in mg/mL.

  • Classification: Based on a pre-defined threshold (e.g., >10 mg/mL), classify each solvent as "good" (soluble, score = 1) or "poor" (insoluble, score = 0).

Data Analysis: Calculating the Hansen Sphere

The binary solubility data (good/poor) is used to calculate the HSP of the solute. This is an iterative process of finding the center point {δD, δP, δH} and radius (R₀) of a sphere in Hansen space that best encloses all "good" solvents while excluding all "poor" solvents. Specialized software (e.g., HSPiP) is highly recommended for this calculation.[7][17]

Table 2: Example Solvent List and Hypothetical Solubility Data

SolventδDδPδHSolubility (mg/mL)Classification (Score)
n-Hexane14.90.00.0< 0.10 (Poor)
Toluene18.01.42.05.20 (Poor)
Tetrahydrofuran (THF)16.85.78.025.11 (Good)
Acetone15.510.47.018.91 (Good)
Dichloromethane17.07.37.135.81 (Good)
N,N-Dimethylformamide17.413.711.342.51 (Good)
Methanol14.712.322.32.10 (Poor)
Water15.516.042.3< 0.10 (Poor)
... (add 10-12 more diverse solvents)

Result: After processing the full dataset, the software would yield the experimentally determined HSP for 2,5,8-Trichloropyrido[2,3-d]pyridazine, for instance: {δD: 19.2, δP: 9.5, δH: 5.8} and an interaction radius R₀ = 7.5 .

G cluster_workflow Experimental HSP Determination Workflow A Select Diverse Probe Solvents (with known HSPs) B Protocol: Measure Solubility (e.g., Gravimetric Method) A->B C Classify Solvents as 'Good' or 'Poor' (Binary Scoring: 1 or 0) B->C D Input Data into HSP Software (Solvent HSPs + Scores) C->D E Calculate Hansen Sphere (Center {δD,δP,δH} and Radius R₀) D->E F Obtain Validated Solute HSP E->F

Caption: Workflow for experimental determination of Hansen Solubility Parameters.

Application: Rational Solvent Selection

With the validated HSP of 2,5,8-Trichloropyrido[2,3-d]pyridazine, researchers can now rationally select solvents for various applications.

  • Screening for Single Solvents: By calculating the RED number for any solvent, one can predict its effectiveness. A list of common solvents can be screened computationally to identify the best candidates before any further lab work.

  • Designing Solvent Blends: It is often the case that no single solvent is ideal. HSP is exceptionally powerful for designing solvent mixtures.[8][13] Two different "poor" solvents on opposite sides of the Hansen sphere can be mixed to create a "good" solvent whose HSP coordinates lie inside the sphere. The HSP of a blend is the volume-fraction-weighted average of the individual components' HSPs.

Example Case: Finding a Crystallization Solvent A good crystallization solvent should dissolve the compound at high temperatures but have low solubility at room temperature. Using the determined HSP, one can search for a solvent that is just inside the solubility sphere (RED ≈ 0.8-1.0), indicating marginal solubility at room temperature, which is often ideal for crystallization.

Table 3: Common Solvents and their HSPs for Screening

SolventδDδPδH
Ethyl Acetate15.85.37.2
Acetonitrile15.318.06.1
2-Propanol15.86.116.4
Dimethyl Sulfoxide (DMSO)18.416.410.2
N-Methyl-2-pyrrolidone (NMP)18.012.37.2
1,4-Dioxane17.51.89.0

Conclusion

The solubility of complex molecules like 2,5,8-Trichloropyrido[2,3-d]pyridazine is a multifaceted challenge that demands a systematic and quantitative approach. By integrating in-silico prediction of Hansen Solubility Parameters with rigorous experimental validation, researchers can move beyond trial-and-error methods. This guide provides the theoretical basis and actionable protocols to determine the HSP of a target compound, enabling the rational design of solvent systems to accelerate research and development in the chemical and pharmaceutical sciences.

References

  • Stefanis, E., & Panayiotou, C. (2008). A new group-contribution method for the estimation of Hansen solubility parameters of pure organic compounds. International Journal of Thermophysics, 29(2), 568-585. [15]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. Wikipedia provides a summary of the concepts. [10]

  • ResearchGate. (n.d.). Hansen solubility parameters (HSP). ResearchGate. [11]

  • Janssens, S., et al. (2021). Towards a framework for evaluating and reporting Hansen solubility parameters: applications to particle dispersions. RSC Advances, 11(29), 17772-17780. [5]

  • WuXi AppTec. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec. [21]

  • University of Toronto. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. University of Toronto Chemistry. [22]

  • University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. University of Colorado Boulder Chemistry. [6]

  • Hansen-Solubility. (n.d.). Hansen Solubility Parameters. hansen-solubility.com. [7]

  • Hansen-Solubility. (n.d.). HSP for Beginners. hansen-solubility.com. [13]

  • Larasati, A. A., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules, 17(12), 14371-14387. [3]

  • Hansen-Solubility. (n.d.). Hildebrand - Hansen Solubility Parameters. hansen-solubility.com. [8]

  • Just, S., et al. (2013). Improved group contribution parameter set for the application of solubility parameters to melt extrusion. Pharmaceutical Research, 30(11), 3288-3299. [16]

  • JETIR. (2020). SOLUBILITY PARAMETER-A REVIEW. Journal of Emerging Technologies and Innovative Research. [23]

  • Ghasemi, K., & Modarress, H. (2011). Group Contribution-Based Method for Determination of Solubility Parameter of Nonelectrolyte Organic Compounds. Industrial & Engineering Chemistry Research, 50(17), 10243-10249. [12]

  • Wang, H., et al. (2024). Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers. Membranes, 14(3), 79. [17]

  • Patra, T., et al. (2019). Critical Assessment of the Hildebrand and Hansen Solubility Parameters for Polymers. Journal of Chemical Information and Modeling, 59(10), 4389-4397. [24][25]

  • Yamamoto, H. (2017). Consideration of Hansen solubility parameters. Part 1. Hansen Solubility Parameters 50th anniversary conference, preprint. [14]

  • Chemspace. (2022). Compound solubility measurements for early drug discovery. Chemspace. [20]

  • Benchchem. (n.d.). Pyrido(2,3-d)pyridazine 7-oxide. Benchchem. [26]

  • University of Sydney. (2023). Solubility of Organic Compounds. University of Sydney Chemistry.

  • Chemistry LibreTexts. (2024). Experiment 727: Organic Compound Functional Groups. Chemistry LibreTexts. [27]

  • World Journal of Advanced Research and Reviews. (2021). Theoretical consideration of solubility by Hildebrand solubility approach. WJARR. [9]

  • Barlin, G. B., & Brown, W. V. (1968). Pyridopyridazines. II. Some reactions of Pyrido[2,3-d]- and Pyrido[3,4-d]-pyridazine. Australian Journal of Chemistry, 21(5), 1305-1313. [28]

  • World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [29]

  • ResearchGate. (2016). Biological Potential and Chemical Properties of Pyridine and Piperidine Fused Pyridazine Compounds: Pyridopyridazine a Versatile Nucleus. Asian Journal of Chemistry and Pharmaceutical Sciences. [1]

  • Shamroukh, A. H., et al. (2016). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research, 8(3), 734-772. [2]

  • Li, D., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(6), 2535-2556. [30]

  • CymitQuimica. (n.d.). Pyrido[2,3-b]pyrazine. CymitQuimica. [31]

  • Lonza. (2023). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Lonza Pharma & Biotech. [4]

  • NextSDS. (n.d.). 2,5,8-trichloropyrido[2,3-d]pyridazine — Chemical Substance Information. NextSDS. [18]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification &amp; Chromatography of 2,5,8-Trichloropyrido[2,3-d]pyridazine

Welcome to the Technical Support Center for the isolation and purification of 2,5,8-Trichloropyrido[2,3-d]pyridazine (CAS: 1268521-24-9)[1]. As a Senior Application Scientist, I frequently see researchers struggle with t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 2,5,8-Trichloropyrido[2,3-d]pyridazine (CAS: 1268521-24-9)[1]. As a Senior Application Scientist, I frequently see researchers struggle with the purification of highly halogenated fused N-heterocycles. The electron-deficient nature of the pyrido[2,3-d]pyridazine core makes the chloro substituents—particularly at the 5 and 8 positions—highly susceptible to unintended nucleophilic aromatic substitution (SNAr) and hydrolysis during chromatography[2][3].

This guide provides a self-validating workflow designed to mitigate degradation, resolve closely related regioisomers, and ensure high-fidelity recovery of your target compound.

Troubleshooting Guide & FAQs

Q1: Why am I seeing degradation or multiple new peaks during reverse-phase HPLC? The Causality: Halogenated pyridazines are highly prone to hydrolysis. Using standard 0.1% TFA (Trifluoroacetic acid) in water/acetonitrile can catalyze the hydrolysis of the chloro groups into corresponding pyridazinones[3]. Furthermore, concentrating acidic aqueous fractions under heat accelerates this degradation. The Solution: Switch to a neutral or slightly basic volatile buffer, such as 10 mM Ammonium Acetate (pH ~6.8). This suppresses the hydrolysis pathway while maintaining sharp peak shapes for the basic nitrogen atoms in the heterocycle.

Q2: How do I separate the 2,5,8-trichloro product from 5,8-dichloro or 3,5,8-trichloro regioisomers? The Causality: The dipole moment differences between these regioisomers are subtle on standard silica because the overall polarity is dominated by the pyrido[2,3-d]pyridazine core[4]. The Solution: If normal-phase flash chromatography fails to resolve the isomers, utilize Preparative HPLC on a PFP (Pentafluorophenyl) column rather than a standard C18[5]. The fluorinated stationary phase provides superior orthogonal selectivity for halogenated aromatics via π−π and dipole-dipole interactions.

Q3: My compound streaks heavily on silica TLC plates. How can I improve peak shape? The Causality: The basic nitrogen atoms in the pyrido[2,3-d]pyridazine core interact strongly with the acidic silanol groups on standard silica gel, causing peak tailing and irreversible adsorption. The Solution: Pre-treat the silica column with 1% Triethylamine (TEA) in Hexanes to deactivate the acidic sites, or switch to neutral alumina[4]. Visualization is best achieved at 254 nm and 360 nm, as the conjugated system strongly absorbs in the near-UV[6].

Standard Operating Procedures (SOPs)

Every protocol below is designed as a self-validating system . Do not proceed to the next step without confirming the integrity of the intermediate via the embedded validation checkpoints.

SOP 1: Deactivated Normal-Phase Flash Chromatography (Crude Isolation)

Objective: Remove highly polar baseline impurities and unreacted starting materials.

  • Sample Preparation (Dry Loading): Dissolve the crude 2,5,8-Trichloropyrido[2,3-d]pyridazine in a minimum volume of Dichloromethane (DCM). Add Celite (1:3 ratio by weight to crude) and evaporate to dryness under reduced pressure. Causality: Liquid loading often causes precipitation at the column head due to poor solubility in hexanes, ruining the separation band.

  • Column Deactivation: Flush a standard silica gel column with 3 column volumes (CV) of 100% Hexanes containing 0.5% Triethylamine (TEA).

  • Elution Gradient: Run a shallow gradient from 0% to 30% Ethyl Acetate in Hexanes over 20 CVs.

  • Validation Checkpoint: Spot fractions on a silica TLC plate. Visualize under UV at 254 nm and 360 nm[6]. Co-spot with the crude mixture. If the target spot (Rf ~0.45 at 20% EtOAc) shows co-eluting isomers, pool these fractions and proceed immediately to SOP 2.

SOP 2: Buffered Preparative RP-HPLC (High-Purity Resolution)

Objective: Resolve regioisomers and achieve >99% purity without inducing hydrolysis.

  • System Setup: Equip the Prep-HPLC with a PFP (Pentafluorophenyl) column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase Preparation:

    • Buffer A: 10 mM Ammonium Acetate in LC-MS grade Water (Adjust to pH 6.8). Do not use TFA.

    • Buffer B: LC-MS grade Acetonitrile.

  • Gradient Method: Isocratic hold at 20% B for 2 minutes, followed by a linear gradient to 70% B over 18 minutes. Flow rate: 20 mL/min. Monitor UV at 254 nm.

  • Validation Checkpoint: Before pooling the collected fractions, re-inject a 5 µL aliquot of the main peak onto an analytical HPLC system. Causality: This confirms that no on-column degradation or hydrolysis occurred during the preparative run.

  • Recovery: Flash-freeze the pooled fractions using liquid nitrogen and lyophilize to dryness. Never use a rotary evaporator with a heated water bath for aqueous fractions containing this compound.

Quantitative Data & Solvent Selection

Table 1: Chromatographic Behavior & Solvent Selection
TechniqueStationary PhaseRecommended Mobile PhaseRetention / RfNotes
TLC Silica Gel 60 F25420% EtOAc / 80% HexanesRf ~ 0.45Visualize at 254 nm & 360 nm[6].
Flash Deactivated Silica0-30% EtOAc in HexanesElutes at ~15-18% EtOAcPre-treat silica with 0.5% TEA.
RP-HPLC C18 (Standard)Water / MeCN (10mM NH4OAc)RT ~ 12.5 minProne to co-elution with dichloro-isomers.
RP-HPLC PFP (Fluorinated)Water / MeCN (10mM NH4OAc)RT ~ 14.2 minBest resolution for halogenated aromatics[5].
Table 2: Common Impurities and Resolution Strategies
Impurity TypeCausality of FormationChromatographic Resolution Strategy
5,8-Dichloro- analog Incomplete halogenation during synthesis[4].Baseline separation requires PFP HPLC column; normal phase will co-elute.
Hydrolysis Products Exposure to water + strong acid/base (e.g., TFA)[3].Highly polar. Easily removed via Normal-Phase Flash (retained on baseline).
Regioisomers Competing SNAr sites on the pyridine ring.Shallow gradient (1% / min) on RP-HPLC using Acetonitrile/Ammonium Acetate.

Workflow Visualization

Below is the logical decision tree for processing crude 2,5,8-Trichloropyrido[2,3-d]pyridazine mixtures.

Workflow A Crude Mixture (CAS 1268521-24-9) B TLC Validation (UV 254/360 nm) A->B C NP-Flash Chromatography (Deactivated Silica) B->C D Purity >95%? C->D E Prep RP-HPLC (PFP Column, NH4OAc) D->E No (Isomers) G Pure 2,5,8-Trichloro- pyrido[2,3-d]pyridazine D->G Yes F Lyophilization (Strictly Avoid Heat) E->F F->G

Figure 1: Chromatographic purification workflow for halogenated pyrido[2,3-d]pyridazines.

References

  • Chemical Substance Information: 2,5,8-trichloropyrido[2,3-d]pyridazine (CAS 1268521-24-9). NextSDS. [Link]

  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research (JOCPR).[Link]

  • Biaryl amide compounds as kinase inhibitors (WO2014151616A1).

Sources

Optimization

optimizing reaction conditions for 2,5,8-Trichloropyrido[2,3-d]pyridazine halogen exchange

Technical Support Center: Optimizing Halogen Exchange in 2,5,8-Trichloropyrido[2,3-d]pyridazine Welcome to the Application Scientist Support Center. This guide is specifically engineered for drug development professional...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Halogen Exchange in 2,5,8-Trichloropyrido[2,3-d]pyridazine

Welcome to the Application Scientist Support Center. This guide is specifically engineered for drug development professionals and synthetic chemists tasked with optimizing the halogen exchange (Halex) of 2,5,8-Trichloropyrido[2,3-d]pyridazine. Here, we dissect the thermodynamic and kinetic parameters governing nucleophilic aromatic substitution (SNAr) on this specialized heterocyclic scaffold.

Core Principles: Regioselectivity & Mechanism

The 2,5,8-trichloropyrido[2,3-d]pyridazine scaffold is a highly electron-deficient fused bicyclic system[1]. The reactivity of its three chlorine atoms towards SNAr is not equivalent. The pyridazine ring (positions 5 and 8) is significantly more electron-deficient than the fused pyridine ring (position 2) due to the presence of two adjacent nitrogen atoms[2][3].

The Halex reaction—converting aryl chlorides to aryl fluorides using alkali metal fluorides—proceeds via an addition-elimination SNAr mechanism, forming a stabilized Meisenheimer complex[4][5]. The hierarchy of reactivity is C8 > C5 >> C2 . This is driven by the intense inductive pull of both the pyridazine N7 and the bridgehead carbon adjacent to the pyridine N1, making C8 the most electrophilic site[3][6].

Regioselectivity SM 2,5,8-Trichloropyrido[2,3-d]pyridazine Starting Material C8 C8-Fluorination (Fastest, highly activated by N7 & N1) SM->C8 1 eq KF, 80°C C5 C5-Fluorination (Moderate, activated by N6) C8->C5 +1 eq KF, 120°C C2 C2-Fluorination (Slowest, pyridine ring) C5->C2 Excess CsF, 180°C, PTC

Regioselective SNAr logic for 2,5,8-Trichloropyrido[2,3-d]pyridazine halogen exchange.

Troubleshooting & FAQs

Q1: I am aiming for selective C8-fluorination, but I keep getting a mixture of mono- and di-fluorinated products. How can I control the regioselectivity? A: Loss of regiocontrol is typically a kinetic issue caused by excessive thermal energy or localized high concentrations of the nucleophile.

  • Causality: While C8 is the most activated position, the activation energy gap between C8 and C5 is narrow. If the reaction temperature exceeds 90°C, the thermal energy overcomes the activation barrier for C5-fluorination, leading to the 5,8-difluoro byproduct.

  • Solution: Lower the temperature to 75–80°C and use exactly 1.05 equivalents of finely milled, spray-dried KF. Switch from DMSO to a slightly less polar solvent like DMF to dampen the nucleophilicity of the fluoride ion just enough to maintain discrimination between C8 and C5.

Q2: My di-fluorination (C5, C8) reaction stalls at 50% conversion. Adding more KF doesn't help. What is going wrong? A: This is a classic phase-transfer and hydration issue.

  • Causality: Fluoride is a hard nucleophile with a massive hydration sphere. Even trace amounts of water (from hygroscopic KF or solvent) will tightly solvate the fluoride ion, killing its nucleophilicity. Furthermore, KF has high lattice energy, limiting its solubility in organic solvents[4].

  • Solution:

    • Dehydration: Dry KF under vacuum at 150°C for 4 hours immediately prior to use.

    • Phase Transfer Catalysis (PTC): Add 10 mol% of 18-crown-6 or tetraphenylphosphonium bromide (Ph4PBr). The crown ether chelates the potassium cation, leaving a "naked," highly reactive fluoride anion in solution[7].

Q3: How do I force the complete tri-fluorination (to yield 2,5,8-trifluoropyrido[2,3-d]pyridazine)? A: The C2 position on the pyridine ring is highly deactivated compared to the pyridazine halogens.

  • Causality: Once C5 and C8 are fluorinated, the fluorine atoms back-donate electron density via resonance (p-π conjugation), further deactivating the C2 position towards nucleophilic attack[6].

  • Solution: You must switch to harsher conditions. Use Cesium Fluoride (CsF), which has a lower lattice energy than KF, providing a higher concentration of soluble fluoride. Conduct the reaction in Sulfolane at 160–180°C.

Quantitative Data: Optimization Matrix

Use the following data matrix to benchmark your reaction conditions against expected outcomes.

Target ProductFluoride SourceSolventTemp (°C)PTC / AdditiveYield / Notes
8-Fluoro-2,5-dichloro- KF (1.05 eq)DMF80None>80%. High regioselectivity. Strict stoichiometry required.
5,8-Difluoro-2-chloro- KF (2.50 eq)DMSO12018-Crown-675%. Requires strict anhydrous conditions to prevent stalling.
2,5,8-Trifluoro- CsF (5.00 eq)Sulfolane180Ph4PBr60%. Harsh conditions required to overcome C2 deactivation.

Self-Validating Experimental Protocol: Synthesis of 5,8-Difluoro-2-chloropyrido[2,3-d]pyridazine

This protocol utilizes a self-validating feedback loop via In-Process Control (IPC) to ensure scientific integrity before proceeding to the workup phase.

Workflow Step1 1. Reagent Preparation Dry KF/CsF under vacuum at 150°C Step2 2. Reaction Assembly Add SM, PTC, and anhydrous Sulfolane Step1->Step2 Step3 3. Heating & Agitation Maintain strict anhydrous environment Step2->Step3 IPC 4. In-Process Control (IPC) 19F NMR Aliquot Analysis Step3->IPC Decision Conversion > 95%? IPC->Decision Optimize Troubleshoot: Add more PTC or raise Temp Decision->Optimize No Workup 5. Aqueous Workup Quench and extract into EtOAc Decision->Workup Yes Optimize->Step3 Re-evaluate

Self-validating experimental workflow for Halex reactions with integrated IPC.

Step-by-Step Methodology:

  • Reagent Preparation (Critical): Charge a Schlenk flask with KF (2.5 eq) and 18-crown-6 (0.1 eq). Heat to 150°C under high vacuum (0.1 mmHg) for 4 hours to destroy the fluoride hydration sphere. Backfill with dry Argon.

  • Reaction Assembly: Cool to room temperature. Add 2,5,8-Trichloropyrido[2,3-d]pyridazine (1.0 eq)[1]. Add anhydrous DMSO (10 mL/g of substrate) via syringe.

  • Execution: Heat the vigorously stirred suspension to 120°C.

  • In-Process Control (IPC) & Validation: After 6 hours, withdraw a 50 µL aliquot under Argon. Dilute in DMSO-d6 and acquire a 19F NMR spectrum.

    • Validation Check: You should observe two distinct, coupled fluorine signals (typically between -70 to -110 ppm). If a third signal appears, you are over-fluorinating (lower the temperature). If a large single peak dominates, mono-fluorination is incomplete (extend time or check for moisture ingress).

  • Workup: Once IPC confirms >95% conversion, cool the mixture to 0°C. Quench slowly with ice water. Extract 3x with Ethyl Acetate.

  • Purification: Wash the combined organic layers with a 5% LiCl aqueous solution (to remove residual DMSO), dry over MgSO4, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).

References

  • "2,5,8-trichloropyrido[2,3-d]pyridazine — Chemical Substance Information", NextSDS.
  • "Product Class 18: Pyridopyridazines", Thieme E-Books.
  • "From Refrigerant to Reagent: Repurposing HFC-125 into Inorganic and Organic Fluorinating Agents", ACS Publications.
  • "Simple Nucleophilic Exchange Reactions and Aromatic Substitution Reactions", ResearchGate.
  • "Single-Step and Multistep Mechanisms of Aromatic Nucleophilic Substitution of Halobenzenes and Halonitrobenzenes with Halide Anions: Ab Initio Computational Study", The Journal of Organic Chemistry.
  • "A mechanistic continuum of nucleophilic aromatic substitution reactions with azole...", PMC.
  • "Pyrido(2,3-d)pyridazine 7-oxide", Benchchem.

Sources

Troubleshooting

scaling up the laboratory production of 2,5,8-Trichloropyrido[2,3-d]pyridazine

Welcome to the Technical Support Center for the scale-up and process optimization of 2,5,8-Trichloropyrido[2,3-d]pyridazine (CAS: 1268521-24-9). As a Senior Application Scientist, I have structured this guide to move bey...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up and process optimization of 2,5,8-Trichloropyrido[2,3-d]pyridazine (CAS: 1268521-24-9).

As a Senior Application Scientist, I have structured this guide to move beyond basic synthetic recipes. Scaling up the production of polyhalogenated fused N-heterocycles introduces significant thermodynamic and kinetic challenges [1]. This portal is designed for drug development professionals and process chemists to understand the causality behind protocol parameters, troubleshoot pilot-scale deviations, and ensure self-validating, reproducible batches.

I. Process Overview & Mechanistic Workflow

The synthesis of 2,5,8-Trichloropyrido[2,3-d]pyridazine typically relies on the exhaustive deoxychlorination of a pyrido[2,3-d]pyridazine-2,5,8-trione (or its tautomeric triol) precursor using Phosphorus Oxychloride ( POCl3​ ) [1]. At the laboratory scale (e.g., 5-10 grams), this reaction is straightforward. However, at the multigram to kilogram scale, the massive generation of hydrogen chloride ( HCl ) gas, the highly exothermic nature of the Vilsmeier-Haack-type intermediate formation, and the hydrolytic instability of the product during the quench necessitate strict engineering controls.

ScaleUpWorkflow Start Precursor: Pyrido[2,3-d]pyridazine-2,5,8-trione Reagent POCl3 + DMF (Catalytic) Controlled Addition Start->Reagent Reaction Reflux (100-105°C) Monitor via HPLC Reagent->Reaction Heating (Exotherm Risk) Quench Reverse Quench (Ice/Water, Internal <20°C) Reaction->Quench Conversion > 98% Extraction DCM Extraction & Phase Separation Quench->Extraction Purification Recrystallization (Toluene/Heptane) Extraction->Purification Product 2,5,8-Trichloropyrido[2,3-d]pyridazine Target Intermediate Purification->Product

Scale-up workflow and critical control points for 2,5,8-Trichloropyrido[2,3-d]pyridazine synthesis.

II. Validated Scale-Up Methodology (100g - 1kg Pilot)

To ensure a self-validating system, this protocol integrates in-process controls (IPCs) that dictate when to proceed to the next step.

Step 1: Reagent Preparation and Activation

  • Charge a dry, glass-lined reactor (purged with N2​ ) with POCl3​ (5.0 equivalents).

  • Add N,N -Dimethylformamide (DMF) (0.1 equivalents) dropwise at 20°C. Causality: DMF acts as a catalyst, forming the highly reactive Vilsmeier-Haack reagent. Omitting DMF leads to stalled reactions and mono-/di-chloro impurities.

Step 2: Substrate Addition and Heating 3. Introduce the pyrido[2,3-d]pyridazine-2,5,8-trione precursor (1.0 equivalent) in portions over 1 hour, maintaining the internal temperature below 40°C to control the initial exotherm. 4. Gradually ramp the temperature to 100-105°C (reflux) over 2 hours. 5. IPC Check: After 12 hours, sample the mixture. Quench the sample in cold methanol and analyze via HPLC. Proceed only when the intermediate di-chloro species is < 2.0% (Area/Area).

Step 3: Reverse Quench (Critical Safety & Yield Step) 6. Cool the reaction mixture to 40°C. 7. Concentrate the mixture under reduced pressure to remove approximately 50% of the excess POCl3​ . Causality: Minimizing excess POCl3​ drastically reduces the violent exotherm during the aqueous quench. 8. Slowly transfer the concentrated mixture into a secondary vessel containing vigorously stirred ice-water (10 volumes). Maintain the internal quench temperature strictly below 20°C. Causality: Forward quenching (adding water to the reaction) will cause a thermal runaway and hydrolyze the newly formed C-Cl bonds back to C-OH.

Step 4: Workup and Isolation 9. Extract the aqueous slurry with Dichloromethane (DCM) (3 x 5 volumes). 10. Wash the combined organic layers with cold 5% NaHCO3​ until the aqueous phase pH is ~7.0. 11. Dry over anhydrous Na2​SO4​ , filter, and concentrate. Recrystallize the crude solid from a Toluene/Heptane mixture to yield the pure 2,5,8-Trichloropyrido[2,3-d]pyridazine.

III. Quantitative Parameter Matrix

The following table summarizes the critical parameter shifts required when moving from a benchtop synthesis to a pilot-scale environment.

ParameterLab Scale (10g)Pilot Scale (1kg)Causality / Critical Control Reason
POCl3​ Equivalents 10.0 eq (Solvent)5.0 eqReduces waste and limits the massive exothermic load during the aqueous quench phase.
Heating Ramp Rate Immediate to 100°C0.5°C / minutePrevents thermal runaway from the delayed onset of the Vilsmeier-Haack intermediate reaction.
Quench Method Pour over icePumped Reverse QuenchPrecise dosing controls the heat of hydrolysis ( ΔH ). Keeps internal temp < 20°C to prevent product degradation.
Purification Silica Gel ColumnRecrystallizationChromatography is unscalable and expensive. Toluene/Heptane crystallization provides >98% purity efficiently.

IV. Troubleshooting Guides & FAQs

Q1: My HPLC shows a persistent impurity at RRT 0.85 that won't convert to the final product, even after 24 hours of reflux. What is it, and how do I resolve it? A: This is almost certainly the 2,5-dichloro-8-hydroxypyrido[2,3-d]pyridazine (or a similar di-chloro isomer). The third chlorination is kinetically sluggish due to the electron-withdrawing effect of the first two chlorine atoms deactivating the ring.

  • Resolution: Do not simply increase the time, as this promotes tar formation. Instead, cool the reaction to 60°C, add an additional 0.05 equivalents of DMF (catalyst) or a tertiary amine base like N,N -Diisopropylethylamine (DIPEA) to increase the nucleophilicity of the intermediate, and resume reflux.

Q2: During the quench, my product yield dropped from an expected 80% to 45%, and the isolated solid is highly polar. What went wrong? A: You experienced product hydrolysis. The C-Cl bonds in electron-deficient heterocycles like pyrido[2,3-d]pyridazines are highly susceptible to nucleophilic attack by water, especially at elevated temperatures. If your internal temperature during the reverse quench exceeded 20°C, or if the local pH dropped too low for too long, the trichloro compound reverted to a di-chloro-mono-hydroxy derivative.

  • Resolution: Ensure aggressive jacket cooling on the quench vessel. Increase the agitation speed to prevent localized hot spots where the POCl3​ stream hits the water. Pre-dissolving the reaction mixture in a small amount of inert solvent (like toluene) before quenching can also moderate the hydrolysis rate.

Q3: The final product is contaminated with a dark, tarry residue that won't wash out during the DCM extraction. How can I clean this up without chromatography? A: Tarry residues are polymerized byproducts caused by localized overheating during the POCl3​ reaction or prolonged exposure to high temperatures.

  • Resolution: Introduce a charcoal filtration step. Dissolve the crude product in DCM or Toluene, add 10% w/w activated carbon (Darco G-60), heat to 40°C for 30 minutes, and filter through a pad of Celite. The filtrate will be significantly lighter in color, allowing the subsequent Toluene/Heptane recrystallization to yield pristine, off-white crystals.

Q4: Can I substitute Thionyl Chloride ( SOCl2​ ) or Oxalyl Chloride for POCl3​ to avoid the difficult quench? A: Generally, no. While SOCl2​ and oxalyl chloride are excellent for converting carboxylic acids to acyl chlorides, they are typically not electrophilic enough to drive the deoxychlorination of highly deactivated heterocyclic triones [2]. POCl3​ , particularly when activated by DMF, provides the necessary thermodynamic driving force (formation of strong P=O bonds in the byproducts) required for this specific transformation.

V. References

  • Abdelgawad, M. A., et al. (2018). "Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition." RSC Advances, 8(23), 12692-12701. Available at:[Link]

  • Organic Chemistry Portal. (2021). "Synthesis of pyridazines." Organic Chemistry Portal Literature Review. Available at: [Link]

Reference Data & Comparative Studies

Validation

comparing 2,5,8-Trichloropyrido[2,3-d]pyridazine and quinazoline scaffolds in medicinal chemistry

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a decision that profoundly influences the trajectory of a drug discovery program. Among the myriad of nitrogen-containing heterocy...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a decision that profoundly influences the trajectory of a drug discovery program. Among the myriad of nitrogen-containing heterocycles, the quinazoline core has risen to prominence as a "privileged scaffold," underpinning numerous clinically successful therapeutics. In contrast, the isomeric pyrido[2,3-d]pyridazine scaffold represents a less explored, yet promising, framework with a distinct profile of biological activities. This guide provides an in-depth, objective comparison of these two scaffolds, offering experimental data, mechanistic insights, and practical protocols for researchers in drug development.

At a Glance: A Tale of Two Scaffolds

The fundamental difference between these two bicyclic systems lies in the arrangement of nitrogen atoms within their fused rings. Quinazoline features a benzene ring fused to a pyrimidine, while pyrido[2,3-d]pyridazine consists of a pyridine ring fused to a pyridazine ring. This seemingly subtle structural variance dramatically alters the electronic properties, hydrogen bonding capabilities, and three-dimensional shape of the molecules, dictating their interactions with biological targets.

While both scaffolds have demonstrated utility, their current status in medicinal chemistry is vastly different. The quinazoline scaffold is a validated and commercially successful framework, particularly in oncology. The pyrido[2,3-d]pyridazine scaffold, however, remains largely in the preclinical and clinical stages of investigation, offering a frontier for discovering novel therapeutic agents. The specific derivative, 2,5,8-Trichloropyrido[2,3-d]pyridazine, is a functionalized version of this core, though it is less documented in medicinal chemistry literature compared to other analogues, likely serving as a synthetic intermediate for further elaboration.

Comparative Biological Activities: A Quantitative Look

The true measure of a scaffold's utility is its biological activity profile. While both quinazoline and pyrido[2,3-d]pyridazine derivatives have been explored as kinase inhibitors, they have predominantly found niches in targeting different kinase families.

Quinazoline: A Kinase Inhibition Powerhouse

Quinazoline's fame is largely built on its exceptional success as an ATP-competitive hinge-binding motif in protein kinases, especially receptor tyrosine kinases (RTKs) like EGFR and VEGFR. This has led to the development of several blockbuster anticancer drugs.

Compound Scaffold Target(s) IC₅₀ Clinical Significance Reference(s)
Gefitinib QuinazolineEGFR0.010 µM (10 nM)Approved for non-small cell lung cancer[1]
Erlotinib QuinazolineEGFR0.045 µM (45 nM)Approved for non-small cell lung cancer and pancreatic cancer[2]
Lapatinib QuinazolineEGFR, HER20.027 µM (27.06 nM) vs EGFRApproved for HER2-positive breast cancer[3]
Vandetanib QuinazolineVEGFR-2, EGFR0.040 µM (40 nM) vs VEGFR-2Approved for medullary thyroid cancer[4][5]
Compound 6 QuinazolineVEGFR-20.012 µM (12.1 nM)Preclinical[5]
Compound 5p QuinazolineVEGFR-20.117 µM (117 nM)Preclinical[6]

Table 1: Quantitative biological activity of representative quinazoline-based kinase inhibitors.

Pyrido[2,3-d]pyridazine: An Emerging Contender in Inflammation and Oncology

The pyrido[2,3-d]pyridazine scaffold has shown significant promise in targeting different sets of kinases, particularly those involved in inflammatory responses like p38 MAP kinase, and other non-receptor tyrosine kinases such as FER.

Compound Scaffold Target(s) IC₅₀ Therapeutic Area Reference(s)
DS21360717 Pyrido-pyridazinoneFER Kinase0.0005 µM (0.5 nM)Oncology[7]
p38 Inhibitor 48 Pyrido-pyridazinonep38 MAP Kinase0.00024 µM (0.24 nM)Inflammation[8]
PD-089828 Pyrido[2,3-d]pyrimidineFGFr, PDGFr, EGFR, c-src0.13 µM (FGFr), 1.11 µM (PDGFr), 0.45 µM (EGFr)Oncology[9]
Compound 4e Pyrido[2,3-d]pyrimidineFGFr0.060 µM (60 nM)Oncology[9]
Compound 7v 3-aminopyrid-2-oneItk0.007 µM (7 nM)Autoimmune/Allergic Diseases[10]

Table 2: Quantitative biological activity of representative pyridopyridazine and related scaffold derivatives.

The data clearly indicates that while quinazolines are highly potent against well-established oncology targets like EGFR and VEGFR, pyridopyridazines are demonstrating impressive, and in some cases, sub-nanomolar potency against other important kinases like FER and p38. This suggests a divergence in their therapeutic applicability, with quinazolines dominating the RTK inhibitor space and pyridopyridazines showing potential in inflammation and for novel oncology targets.

Mechanism of Action and Signaling Pathways

The differential targeting of kinases by these two scaffolds can be rationalized by how they interact with the ATP-binding pocket and the downstream signaling pathways they modulate.

Quinazoline: Targeting Cell Proliferation and Angiogenesis

Quinazoline-based inhibitors like Gefitinib act as ATP mimetics, binding to the hinge region of the EGFR kinase domain. This blocks the autophosphorylation of the receptor, thereby inhibiting downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation and survival.[11][12] Similarly, quinazolines targeting VEGFR-2 block the signaling necessary for angiogenesis, the formation of new blood vessels, which is crucial for tumor growth.[4]

EGFR_VEGFR_Pathway cluster_quinazoline Quinazoline Inhibitors (e.g., Gefitinib, Vandetanib) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Gefitinib Gefitinib EGFR EGFR Gefitinib->EGFR Inhibition Vandetanib Vandetanib Vandetanib->EGFR VEGFR2 VEGFR-2 Vandetanib->VEGFR2 Inhibition RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR2->PI3K Angiogenesis Gene Transcription (Angiogenesis, Permeability) VEGFR2->Angiogenesis RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK Proliferation Gene Transcription (Cell Proliferation, Survival) AKT->Proliferation ERK ERK MEK->ERK ERK->Proliferation EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2

Caption: Inhibition of EGFR and VEGFR-2 signaling by quinazolines.

Pyrido[2,3-d]pyridazine: Modulating Stress, Inflammation, and Cell Adhesion

Pyrido[2,3-d]pyridazine derivatives have shown a propensity for inhibiting kinases like p38 MAP kinase and FER. The p38 pathway is a key regulator of inflammatory cytokine production and cellular stress responses.[11][13] Inhibition of this pathway is a major goal in the treatment of inflammatory diseases like rheumatoid arthritis.

FER kinase is a non-receptor tyrosine kinase involved in cell-cell adhesion, cytoskeletal regulation, and signaling from growth factor receptors.[14] Its role in sustained p38 activation and chemotaxis in mast cells highlights its importance in the inflammatory response.[15]

P38_FER_Pathway cluster_pyridopyridazine Pyrido[2,3-d]pyridazine Inhibitors cluster_upstream Upstream Activators cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus P38_Inhibitor p38 Inhibitor p38 p38 MAPK P38_Inhibitor->p38 Inhibition FER_Inhibitor FER Inhibitor FER FER Kinase FER_Inhibitor->FER Inhibition Stress Cellular Stress (e.g., LPS, UV) MAP3K MAP3K (TAK1, ASK1) Stress->MAP3K GrowthFactors Growth Factors (e.g., SCF) GrowthFactors->FER MKK3_6 MKK3/6 MAP3K->MKK3_6 MKK3_6->p38 MK2 MK2 p38->MK2 Chemotaxis Chemotaxis Cell Adhesion p38->Chemotaxis FER->p38 Sustained Activation Inflammation Gene Transcription (TNF-α, IL-6) MK2->Inflammation

Caption: Inhibition of p38 and FER kinase pathways by pyridopyridazines.

Experimental Protocols: Synthesis of Representative Scaffolds

The synthetic accessibility of a scaffold is a critical consideration in its selection. Both quinazoline and pyrido[2,3-d]pyridazine cores can be constructed through well-established synthetic routes.

Protocol 1: Synthesis of a Quinazoline Kinase Inhibitor (Gefitinib)

This protocol outlines a common synthetic route to Gefitinib, a widely used EGFR inhibitor. The key steps involve the construction of the quinazoline core followed by nucleophilic aromatic substitution.

Workflow Diagram:

Gefitinib_Synthesis Start 6,7-Dimethoxy- quinazolin-4(3H)-one Step1 Demethylation (L-methionine, CH₃SO₃H) Start->Step1 Intermediate1 6-Hydroxy-7-methoxy- quinazolin-4(3H)-one Step1->Intermediate1 Step2 Chlorination (SOCl₂ or POCl₃) Intermediate1->Step2 Intermediate2 4-Chloro-6-hydroxy-7- methoxyquinazoline Step2->Intermediate2 Step3 SNAr Reaction (3-chloro-4-fluoroaniline) Intermediate2->Step3 Intermediate3 4-(3-Chloro-4-fluoroanilino)- 6-hydroxy-7-methoxyquinazoline Step3->Intermediate3 Step4 Alkylation (4-(3-chloropropyl)morpholine) Intermediate3->Step4 End Gefitinib Step4->End

Caption: Synthetic workflow for the quinazoline-based drug Gefitinib.

Step-by-Step Methodology:

  • Demethylation: Reflux 6,7-dimethoxyquinazolin-4(3H)-one with L-methionine in methanesulfonic acid to selectively demethylate the 6-position hydroxy group.

  • Chlorination: Treat the resulting 6-hydroxy-7-methoxyquinazolin-4(3H)-one with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to convert the 4-oxo group into a 4-chloro substituent. This step is crucial for activating the position for nucleophilic substitution.

  • Nucleophilic Aromatic Substitution (SₙAr): React the 4-chloroquinazoline intermediate with 3-chloro-4-fluoroaniline in a suitable solvent like isopropanol. The aniline nitrogen displaces the chlorine at the C4 position.

  • Alkylation: Alkylate the free 6-hydroxyl group with 4-(3-chloropropyl)morpholine in the presence of a base (e.g., K₂CO₃) in a solvent like DMF to install the morpholine side chain, yielding Gefitinib.

This is a generalized protocol; specific reaction conditions, purification methods, and yields can be found in the cited literature.[10]

Protocol 2: Synthesis of a Pyrido[2,3-d]pyridazine-2,8-dione

This protocol describes a one-pot synthesis for a pyrido[2,3-d]pyridazine-2,8-dione scaffold, which has been investigated for anti-inflammatory properties.

Workflow Diagram:

Pyridopyridazine_Synthesis Start β-Enamino diketone Step1 Reaction with Active Methylene Compound (e.g., Malononitrile) Start->Step1 Intermediate1 Polyfunctionalized 2-pyridone Step1->Intermediate1 Step2 Cyclocondensation (Hydrazine monohydrate) Intermediate1->Step2 End Pyrido[2,3-d]pyridazine- 2,8-dione Step2->End

Caption: One-pot synthetic workflow for a pyrido[2,3-d]pyridazine-2,8-dione.

Step-by-Step Methodology:

  • 2-Pyridone Formation: A β-enamino diketone is reacted with an active methylene compound, such as malononitrile or ethyl cyanoacetate, in a solvent like ethanol under reflux. This forms a polyfunctionalized 2-pyridone intermediate.

  • Pyridazine Ring Annulation: Without isolating the intermediate, hydrazine monohydrate is added to the reaction mixture. The mixture is then refluxed, leading to a cyclocondensation reaction that forms the pyridazine ring, yielding the final pyrido[2,3-d]pyridazine-2,8-dione product.

This one-pot procedure offers an efficient route to this scaffold. For detailed conditions and substrate scope, refer to the cited literature.[16]

Conclusion and Future Perspectives

The quinazoline scaffold is a testament to the power of a "privileged structure" in medicinal chemistry, with a proven track record of producing potent and selective kinase inhibitors that have become mainstays in cancer therapy. Its synthetic tractability and ideal geometry for binding the kinase hinge region have cemented its status.

The pyrido[2,3-d]pyridazine scaffold, while not as extensively validated in the clinic, represents a significant opportunity for innovation. The research to date demonstrates its potential to yield highly potent inhibitors of kinases that are less effectively targeted by quinazolines, such as p38 and FER. This opens up new avenues for the treatment of inflammatory diseases and cancers with novel mechanisms of action.

For researchers and drug development professionals, the choice between these scaffolds depends on the therapeutic target and desired biological effect. For established RTK targets like EGFR, the quinazoline scaffold provides a well-trodden and highly successful path. However, for novel kinase targets or for indications outside of mainstream oncology, the pyrido[2,3-d]pyridazine scaffold offers a chemically distinct and promising starting point for the development of the next generation of targeted therapies.

References

  • Antiproliferative and Antiangiogenic Properties of New VEGFR-2-targeting 2-thioxobenzo[g]quinazoline Derivatives (In Vitro). (2020). MDPI. Available from: [Link]

  • A comprehensive pathway map of epidermal growth factor receptor signaling. (n.d.). PMC. Available from: [Link]

  • Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. (n.d.). PMC. Available from: [Link]

  • Synthesis and biological activity of pyridopyridazin-6-one p38 MAP kinase inhibitors. Part 1. (2011). Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. (n.d.). PubMed. Available from: [Link]

  • Synthesis and biological activity of pyridopyridazin-6-one p38 MAP kinase inhibitors. Part 1. (n.d.). ResearchGate. Available from: [Link]

  • The p38 MAP kinase signaling pathway. (A) Dendrogram of the four... (n.d.). ResearchGate. Available from: [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). RSC Medicinal Chemistry. Available from: [Link]

  • Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. (2025). RSC Advances. Available from: [Link]

  • Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. (2024). PMC. Available from: [Link]

  • Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. (n.d.). PMC. Available from: [Link]

  • Full article: Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. (2020). Taylor & Francis Online. Available from: [Link]

  • Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. (2024). Journal of Applied Pharmaceutical Science. Available from: [Link]

  • p38 MAPK Signaling Pathway. (n.d.). Creative Diagnostics. Available from: [Link]

  • Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581. (2024). PubMed. Available from: [Link]

  • Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. (n.d.). PMC. Available from: [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). PMC. Available from: [Link]

  • Design and synthesis of potent pyridazine inhibitors of p38 MAP kinase. (2005). PubMed. Available from: [Link]

  • Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase. (2010). PubMed. Available from: [Link]

  • Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581. (2024). PMC. Available from: [Link]

  • A working model for FER signalling pathways in hormone actions. FER... (n.d.). ResearchGate. Available from: [Link]

  • Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. (2019). ResearchGate. Available from: [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). MDPI. Available from: [Link]

  • The Structural and Biochemical Basis for FER Receptor Kinase Early Signaling Initiation in Arabidopsis. (2022). bioRxiv. Available from: [Link]

  • Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. (2011). PubMed. Available from: [Link]

  • Structure-based design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine-based p38 MAP kinase inhibitors. (2018). OSTI.GOV. Available from: [Link]

  • FER (gene). (n.d.). Wikipedia. Available from: [Link]

  • Aminopyridazine and Imidazo[1,2‐b]pyridazine DAPK1 inhibitors Notes:... (n.d.). ResearchGate. Available from: [Link]

  • Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. (n.d.). ACS Publications. Available from: [Link]

  • Structure-activity relationships of pyrazine-based CK2 inhibitors: synthesis and evaluation of 2,6-disubstituted pyrazines and 4,6-disubstituted pyrimidines. (2008). PubMed. Available from: [Link]

  • Fer Kinase Is Required for Sustained p38 Kinase Activation and Maximal Chemotaxis of Activated Mast Cells. (n.d.). PMC. Available from: [Link]

  • Molecular properties prediction, anticancer and anti-inflammatory activities of some pyrimido[1,2-b]pyridazin-2-one derivatives. (2023). BioImpacts. Available from: [Link]

  • Fer and FerT: A New Regulatory Link between Sperm and Cancer Cells. (2023). MDPI. Available from: [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (n.d.). PMC. Available from: [Link]

  • IC50 values determined for COX-1 and COX-2; data are shown as standard deviation (SD). (n.d.). ResearchGate. Available from: [Link]

  • Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. (n.d.). ResearchGate. Available from: [Link]

  • Design and synthesis of pyridopyrimidines targeting NEK6 kinase. (2025). PubMed. Available from: [Link]

  • Collection - Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors - Journal of Medicinal Chemistry. (n.d.). Figshare. Available from: [Link]

  • Concise synthesis of pyridopyridazines. (2025). ResearchGate. Available from: [Link]

  • Pyridopyridazine derivatives as antiinflammatory agents. (n.d.). ResearchGate. Available from: [Link]

  • European Journal of Medicinal Chemistry. (n.d.). UPCommons. Available from: [Link]

  • Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages. (2024). PubMed. Available from: [Link]

  • “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. (2015). Scirp.org. Available from: [Link]

  • Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. (2022). PMC. Available from: [Link]

Sources

Comparative

High-Performance Liquid Chromatography (HPLC) Method Validation for 2,5,8-Trichloropyrido[2,3-d]pyridazine Purity: A Comparative Guide

Introduction The compound 2,5,8-Trichloropyrido[2,3-d]pyridazine (CAS: 1268521-24-9)[1] is a highly reactive, privileged heterocyclic scaffold utilized extensively in the synthesis of advanced therapeutics, including KRA...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The compound 2,5,8-Trichloropyrido[2,3-d]pyridazine (CAS: 1268521-24-9)[1] is a highly reactive, privileged heterocyclic scaffold utilized extensively in the synthesis of advanced therapeutics, including KRAS G12C inhibitors[2] and COX-1/COX-2 dual anti-inflammatory agents[3]. However, the very features that make it a versatile building block—an electron-deficient fused bicyclic core substituted with three electronegative chlorine atoms—also render it highly susceptible to nucleophilic aromatic substitution ( SN​Ar ) and hydrolysis.

As a Senior Application Scientist, I frequently see analytical methods fail because they treat halogenated heterocycles like standard hydrophobic small molecules. Developing a robust, stability-indicating HPLC method requires understanding the causality behind the molecule's degradation and selecting a stationary phase capable of resolving the parent compound from its closely related positional isomers (e.g., the 3,5,8-trichloro isomer[4]) and polar hydrolysis products. This guide objectively compares column chemistries and outlines a self-validating protocol aligned with the latest5[5].

The Chemical Challenge: Degradation and Selectivity

Before optimizing the chromatography, we must map the analyte's risk profile. In aqueous or basic environments, the chlorine atoms at the 2- and 5-positions are highly labile, rapidly degrading into hydroxy-dichloro derivatives.

ImpurityPathway API 2,5,8-Trichloropyrido [2,3-d]pyridazine (Target API) Hydrolysis Hydrolysis (Aqueous/Basic pH) API->Hydrolysis H2O / OH- Isomer Positional Isomers (Synthesis Byproducts) API->Isomer Synthesis Deg1 5,8-Dichloro-2-hydroxy Derivative Hydrolysis->Deg1 Iso1 3,5,8-Trichloro Isomer Isomer->Iso1

Figure 1: Major degradation and synthetic impurity pathways for 2,5,8-Trichloropyrido[2,3-d]pyridazine.

Stationary Phase Comparison: C18 vs. Phenyl-Hexyl vs. PFP

To achieve specificity, we evaluated three distinct column chemistries. The analytical goal is to resolve the critical pair: 2,5,8-Trichloropyrido[2,3-d]pyridazine and its 3,5,8-trichloro positional isomer.

  • Standard C18 (Octadecylsilane): Relies purely on hydrophobic dispersion forces. Because the positional isomers have nearly identical partition coefficients (LogP), C18 fails to provide adequate resolution.

  • Phenyl-Hexyl: Introduces π−π interactions. The electron-deficient pyrido-pyridazine ring interacts with the electron-rich phenyl stationary phase, improving retention of polar degradants, but isomer resolution remains marginal.

  • PFP (Pentafluorophenyl): The optimal choice. PFP columns offer multiple orthogonal retention mechanisms: dipole-dipole interactions, π−π interactions, and crucial halogen bonding. The rigid fluorinated ring discriminates between the spatial arrangement of the chlorine atoms on the analyte, yielding baseline resolution.

Table 1: Chromatographic Performance Comparison (Isocratic: 60% ACN / 40% Water with 0.1% Formic Acid)

Column Chemistry (150 x 4.6 mm, 3 µm)Retention Factor (k')Asymmetry (Tailing)Resolution (Rs) of Critical PairVerdict
Standard C18 3.21.6 (Tailing)0.8Unacceptable. Fails system suitability.
Phenyl-Hexyl 4.51.21.4Marginal. High risk of co-elution.
Pentafluorophenyl (PFP) 5.81.05 (Symmetrical)2.8Optimal. Superior halogen selectivity.

Self-Validating Experimental Protocol

To ensure trustworthiness, the following methodology incorporates a built-in System Suitability Test (SST). If the SST criteria are not met, the system self-invalidates the run, preventing the reporting of erroneous data.

Step 1: Sample Preparation Causality: Aqueous diluents induce on-bench hydrolysis.

  • Diluent: 100% Anhydrous Acetonitrile (HPLC Grade).

  • Standard Preparation: Accurately weigh 10 mg of 2,5,8-Trichloropyrido[2,3-d]pyridazine reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL). Sonicate for 5 minutes at ≤20∘C to prevent thermal degradation.

Step 2: Chromatographic Conditions

  • Column: PFP (150 mm × 4.6 mm, 3 µm).

  • Mobile Phase A: 0.1% Formic Acid in MS-Grade Water. (Causality: Low pH suppresses silanol ionization on the column and stabilizes the halogenated core).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0-2 min (30% B), 2-10 min (30% to 80% B), 10-12 min (80% B), 12-12.1 min (back to 30% B), 12.1-15 min (equilibration).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (PDA detector for peak purity assessment).

Step 3: System Suitability Testing (SST) Inject the standard preparation six times prior to sample analysis.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤1.0% . Tailing factor ≤1.5 . Resolution between API and spiked 3,5,8-isomer ≥2.0 .

ICH Q2(R2) Lifecycle Validation Strategy

Following the modernized 6[6], analytical procedure validation must demonstrate that the method is fit for its intended purpose throughout its lifecycle.

ValidationWorkflow Start Method Optimization (Column & Mobile Phase) Spec Specificity (ICH Q2) Forced Degradation Start->Spec Lin Linearity & Range LOQ to 120% Spec->Lin Peak Purity Confirmed Acc Accuracy & Precision Spike Recovery Lin->Acc R² > 0.999 Rob Robustness Flow, Temp, pH Acc->Rob RSD < 2.0%

Figure 2: ICH Q2(R2) lifecycle validation workflow for analytical procedures.

Table 2: ICH Q2(R2) Validation Summary for the Optimized PFP Method

Validation ParameterMethodology (ICH Q2(R2) Compliant)Acceptance CriteriaResults
Specificity Forced degradation (0.1N HCl, 0.1N NaOH, 3% H2​O2​ , Heat, UV). PDA peak purity assessment.No interference at API retention time. Peak purity angle < threshold.Passed. Base degradation showed 45% hydrolysis; degradants fully resolved (Rs > 3.0).
Linearity 5 concentration levels from LOQ to 120% of the working concentration (1.2 mg/mL).Correlation coefficient ( R2 ) ≥0.999 . R2=0.9998 . y-intercept ≤2.0% of response at 100% level.
Accuracy Spike recovery at 80%, 100%, and 120% of target concentration (n=3 per level).Mean recovery between 98.0% and 102.0%.99.4% - 100.8% recovery.
Precision Repeatability (n=6 injections) and Intermediate Precision (different day/analyst).%RSD ≤2.0% .Repeatability RSD = 0.4%; Intermediate Precision RSD = 0.6%.
Robustness Deliberate variations in Flow Rate ( ±0.1 mL/min), Temp ( ±5∘C ), and organic composition ( ±2% ).SST criteria must remain valid.Passed. Rs remained > 2.2 under all perturbed conditions.

Conclusion

For highly reactive, multi-halogenated scaffolds like 2,5,8-Trichloropyrido[2,3-d]pyridazine, traditional C18 methods fail to provide the necessary selectivity and risk masking critical impurities. By understanding the molecular causality—specifically the need for halogen-bonding interactions and the prevention of on-bench hydrolysis—we can engineer a robust, self-validating analytical procedure. The PFP-based method outlined here not only meets but exceeds the stringent requirements of the modernized ICH Q2(R2) guidelines, ensuring absolute data integrity for downstream drug development.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA) / ICH.[5]

  • 2,5,8-trichloropyrido[2,3-d]pyridazine — Chemical Substance Information. NextSDS.[1]

  • EP3630761B1 - Kras g12c inhibitors and methods of using the same. Google Patents.[2]

  • Design and synthesis of pyrimidine-5-carbonitrile hybrids as COX-2 inhibitors. ResearchGate.[3]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA).[6]

  • CAS:39225-62-2, 3,5,8-Trichloropyrido[2,3-d]pyridazine. Bidepharm.[4]

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 2,5,8-Trichloropyrido[2,3-d]pyridazine and its Isomers

Introduction In the landscape of drug discovery and development, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. Pyrido[2,3-d]pyridazines, a class of nitrogen-containing fused heteroc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. Pyrido[2,3-d]pyridazines, a class of nitrogen-containing fused heterocycles, are of significant interest due to their diverse biological activities. The introduction of halogen substituents, such as chlorine, can dramatically alter their physicochemical properties and pharmacological profiles. Mass spectrometry, particularly with electron ionization (EI), stands as a cornerstone technique for the structural characterization of such molecules. The high energy imparted during EI induces extensive and often complex fragmentation, yielding a unique fingerprint for a given molecular structure.

The Importance of Isomer Differentiation

Positional isomers of a drug candidate can exhibit vastly different efficacy, toxicity, and metabolic stability. Therefore, the ability to definitively identify the correct isomer is critical. Mass spectrometry offers a powerful tool for this, as the fragmentation patterns are highly dependent on the substitution pattern of the molecule. The position of the chlorine atoms on the pyrido[2,3-d]pyridazine core will influence the stability of the resulting fragment ions, leading to distinct differences in the mass spectra.

Predicted Fragmentation Pathways

The fragmentation of 2,5,8-Trichloropyrido[2,3-d]pyridazine and its isomers under electron ionization is expected to be driven by several key factors: the presence of multiple chlorine atoms, the relative stability of the aromatic rings, and the location of the nitrogen atoms. The initial event is the formation of a molecular ion (M⁺˙). Due to the presence of three chlorine atoms, the molecular ion region will exhibit a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance).[4][5] This results in a series of peaks (M, M+2, M+4, M+6) with a predictable relative intensity ratio.

The primary fragmentation pathways for these compounds are predicted to involve:

  • Loss of a Chlorine Radical (Cl•): This is a common fragmentation pathway for chlorinated aromatic compounds, leading to a significant [M-35]⁺ and [M-37]⁺ fragment.[2]

  • Loss of Hydrogen Chloride (HCl): The elimination of a neutral HCl molecule is another characteristic fragmentation, particularly if a chlorine atom is positioned ortho to a hydrogen atom on the aromatic ring.

  • Ring Cleavage: The fused heterocyclic ring system can undergo cleavage, often initiated by the loss of a substituent. This can involve the expulsion of small neutral molecules like N₂, HCN, or chloroacetylene.

  • Retro-Diels-Alder (RDA) Reaction: The pyridazine ring, being a six-membered unsaturated ring, has the potential to undergo a retro-Diels-Alder fragmentation, breaking the ring into two smaller unsaturated fragments.[6]

Case Study: 2,5,8-Trichloropyrido[2,3-d]pyridazine vs. a Positional Isomer

To illustrate the differences in fragmentation, let's compare the predicted pathways for 2,5,8-Trichloropyrido[2,3-d]pyridazine and one of its potential isomers, 3,5,8-Trichloropyrido[2,3-d]pyridazine .

2,5,8-Trichloropyrido[2,3-d]pyridazine

The molecular weight of this compound is 245.96 g/mol (for ³⁵Cl isotopes). The molecular ion peak (M⁺˙) will be observed at m/z 245, with corresponding isotopic peaks at m/z 247, 249, and 251.

Predicted Fragmentation Pathway for 2,5,8-Trichloropyrido[2,3-d]pyridazine

M+ (m/z 245/247/249/251) M+ (m/z 245/247/249/251) A (m/z 210/212/214) [M-Cl]+ M+ (m/z 245/247/249/251)->A (m/z 210/212/214) -Cl D (m/z 183/185/187) [M-N2]+ M+ (m/z 245/247/249/251)->D (m/z 183/185/187) -N2 B (m/z 175/177) [A-Cl]+ A (m/z 210/212/214)->B (m/z 175/177) -Cl C (m/z 140) [B-Cl]+ B (m/z 175/177)->C (m/z 140) -Cl E (m/z 148/150) [D-Cl]+ D (m/z 183/185/187)->E (m/z 148/150) -Cl

Caption: Predicted fragmentation of 2,5,8-Trichloropyrido[2,3-d]pyridazine.

A primary fragmentation is the loss of a chlorine radical to form the ion at m/z 210 . This ion can then undergo a subsequent loss of another chlorine radical to yield a fragment at m/z 175 . A third loss of chlorine would result in an ion at m/z 140 . Another significant fragmentation pathway could be the expulsion of a neutral nitrogen molecule (N₂) from the pyridazine ring, leading to a fragment at m/z 183 . This fragment could then lose a chlorine radical to give an ion at m/z 148 .

3,5,8-Trichloropyrido[2,3-d]pyridazine

This isomer has the same molecular weight as the 2,5,8-trichloro isomer. However, the different positioning of the chlorine atom on the pyridine ring is expected to influence the fragmentation cascade.

Predicted Fragmentation Pathway for 3,5,8-Trichloropyrido[2,3-d]pyridazine

M+ (m/z 245/247/249/251) M+ (m/z 245/247/249/251) F (m/z 210/212/214) [M-Cl]+ M+ (m/z 245/247/249/251)->F (m/z 210/212/214) -Cl G (m/z 174/176) [F-HCl]+ F (m/z 210/212/214)->G (m/z 174/176) -HCl H (m/z 147/149) [F-N2]+ F (m/z 210/212/214)->H (m/z 147/149) -N2 I (m/z 112) [H-Cl]+ H (m/z 147/149)->I (m/z 112) -Cl

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Comparative

A Definitive Guide to Unambiguous NMR Peak Assignment: Validating 2,5,8-Trichloropyrido[2,3-d]pyridazine Using a 2D NMR Workflow

Abstract The structural elucidation of complex, polysubstituted N-heterocyclic scaffolds like 2,5,8-Trichloropyrido[2,3-d]pyridazine is a cornerstone of modern drug discovery and materials science. While one-dimensional...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The structural elucidation of complex, polysubstituted N-heterocyclic scaffolds like 2,5,8-Trichloropyrido[2,3-d]pyridazine is a cornerstone of modern drug discovery and materials science. While one-dimensional (1D) ¹H and ¹³C NMR provide initial spectral fingerprints, they are often insufficient for unequivocal peak assignment, particularly in molecules with multiple quaternary carbons and subtle electronic effects from heteroatoms and substituents. This guide provides a comprehensive, field-proven workflow for validating NMR peak assignments for this specific molecule, leveraging a suite of two-dimensional (2D) NMR techniques. We will compare the robustness of this experimental approach against reliance on 1D data and computational predictions, demonstrating a self-validating system that ensures the highest level of scientific integrity for publication and patent filings.

The Challenge: Beyond the 1D Spectrum

The structure of 2,5,8-Trichloropyrido[2,3-d]pyridazine presents a distinct challenge for NMR analysis. With only two aromatic protons and seven unique carbon environments—five of which are quaternary—a simple 1D ¹H NMR spectrum reveals only a fraction of the structural story.

Structure of 2,5,8-Trichloropyrido[2,3-d]pyridazine with atom numbering.

Figure 1. Structure of 2,5,8-Trichloropyrido[2,3-d]pyridazine with IUPAC numbering.

The core problem lies in connectivity. How can we be certain which proton signal corresponds to H-3 vs. H-4? More critically, how do we assign the five non-protonated carbons (C-2, C-4a, C-5, C-8, C-8a) that are silent in a DEPT-135 experiment and show no direct correlation in standard heteronuclear experiments? Relying solely on chemical shift prediction software can be misleading due to the complex interplay of electronic effects from three chlorine atoms and three nitrogen atoms. An experimental, multi-dimensional approach is the only path to irrefutable assignment.

The 2D NMR Toolkit: A Multi-Pronged Strategy

Our validation workflow employs a synergistic combination of 2D NMR experiments. Each experiment provides a unique piece of the structural puzzle, and together, they form a cross-validating network of correlations. The increasing complexity of modern chemical structures necessitates the use of such advanced 2D NMR techniques to ensure accurate characterization.[1][2]

  • COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, typically through two or three bonds (²JHH, ³JHH).[3] This is the primary tool for establishing proton-proton connectivity within a spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (¹JCH).[4] This experiment is the crucial bridge between the ¹H and ¹³C spectral worlds.

  • HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range correlations between protons and carbons, typically over two or three bonds (²JCH, ³JCH).[5] This is the most powerful tool in our arsenal for this molecule, as it allows us to "see" connectivity to and from quaternary carbons.[6]

The logical flow of this experimental design ensures that each step builds upon the last, culminating in a fully validated structure.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation H1_NMR ¹H NMR (Initial Hypothesis) HSQC HSQC (Direct ¹JCH Correlation) H1_NMR->HSQC Proton Frequencies COSY COSY (³JHH Correlation) H1_NMR->COSY C13_DEPT ¹³C & DEPT NMR (Carbon Count & Type) C13_DEPT->HSQC Carbon Frequencies HMBC HMBC (Long-Range ²JCH, ³JCH) HSQC->HMBC Confirmed C-H Pairs Final_Assignment Validated Peak Assignment HSQC->Final_Assignment Protonated C Assignment COSY->HMBC Proton Spin System COSY->Final_Assignment Proton Connectivity HMBC->Final_Assignment Quaternary C Assignment

A logical workflow for 2D NMR-based structural validation.

Step-by-Step Validation in Practice

Let us assume we have acquired high-quality 1D and 2D NMR data for 2,5,8-Trichloropyrido[2,3-d]pyridazine in CDCl₃. The following section details the deductive process for peak assignment.

(Note: The chemical shift values presented are hypothetical but are chemically reasonable and serve to illustrate the validation process. Actual values may vary based on solvent and experimental conditions.)

Step 1: Initial 1D ¹H and ¹³C Analysis
  • ¹H NMR: The spectrum shows two signals in the aromatic region, both appearing as doublets, indicating they are adjacent and coupling to each other. Let's label them H-A (δ 8.95 ppm, d, J = 8.5 Hz) and H-B (δ 7.80 ppm, d, J = 8.5 Hz). At this stage, we cannot definitively assign them to H-3 or H-4.

  • ¹³C NMR: The spectrum displays seven distinct signals.

  • DEPT-135: This experiment reveals two positive signals (CH groups) and five absent signals, confirming the presence of two protonated carbons and five quaternary carbons.

Step 2: Bridging the Spectra with HSQC

The HSQC experiment provides the first definitive link between the proton and carbon skeletons.[7]

  • A cross-peak connects the proton signal H-A (δ 8.95) to a carbon signal at δ 154.2 .

  • A cross-peak connects the proton signal H-B (δ 7.80) to a carbon signal at δ 125.6 .

We now have two confirmed C-H pairs: (C: 154.2, H: 8.95) and (C: 125.6, H: 7.80).

Step 3: Establishing the Proton Spin System with COSY

The COSY spectrum is straightforward for this molecule.[8] It shows a single off-diagonal cross-peak connecting H-A (δ 8.95) and H-B (δ 7.80). This confirms that these two protons are vicinally coupled (a ³J coupling), as expected for adjacent protons on the pyridine ring. This reinforces our initial deduction from the ¹H NMR multiplicities.

G H3 H-3 H4 H-4 H3->H4 ³JHH

COSY correlation between H-3 and H-4.
Step 4: The Final Piece of the Puzzle: HMBC for Long-Range Connectivity

The HMBC experiment is the key to assigning the quaternary carbons and differentiating the H-3/H-4 and C-3/C-4 pair.[9] We look for correlations over 2 and 3 bonds.

Let's analyze the key correlations from our two known protons, H-A and H-B:

  • Correlations from H-A (δ 8.95):

    • A strong ³J correlation to the carbon at δ 125.6 (the carbon bearing H-B). This is expected and confirms the COSY result.

    • A ²J correlation to the quaternary carbon at δ 138.5 .

    • A ³J correlation to the quaternary carbon at δ 158.0 .

  • Correlations from H-B (δ 7.80):

    • A strong ³J correlation to the carbon at δ 154.2 (the carbon bearing H-A).

    • A ²J correlation to the quaternary carbon at δ 151.5 .

Now, we can use these correlations to build the structure. Based on the known structure of the pyrido[2,3-d]pyridazine core:

  • The proton at position 4 (H-4) should show a ²J correlation to the bridgehead carbon C-4a and a ³J correlation to the bridgehead carbon C-8a.

  • The proton at position 3 (H-3) should show a ²J correlation to C-4a and a ³J correlation to C-2.

Comparing our data:

  • H-A (δ 8.95) correlates to two quaternary carbons (δ 138.5 and δ 158.0). This pattern fits H-3 , which would show correlations to C-4a and C-2.

  • H-B (δ 7.80) correlates to one quaternary carbon (δ 151.5). This pattern fits H-4 , which would show a strong correlation only to C-4a. (The ³J correlation to C-8 would be weak or absent, and C-5 is too far).

Therefore, we can make the following assignments:

  • H-A is H-3 .

  • H-B is H-4 .

  • The carbon at δ 154.2 is C-3 .

  • The carbon at δ 125.6 is C-4 .

  • The quaternary carbon at δ 138.5 is C-4a (seen from H-3).

  • The quaternary carbon at δ 158.0 is C-2 (seen from H-3).

  • The quaternary carbon at δ 151.5 is C-8a (seen from H-4).

The remaining two quaternary carbons, C-5 and C-8, can be assigned based on expected chemical shifts, with chlorine substitution causing significant deshielding. Thus, the remaining signals at δ 155.1 and δ 149.8 can be tentatively assigned to C-5 and C-8.

G cluster_mol C2 C-2 (158.0) C3 C-3 (154.2) H3 H-3 (8.95) H3->C2 ³J C4 C-4 (125.6) H3->C4 ³J C4a C-4a (138.5) H3->C4a ²J H4 H-4 (7.80) H4->C3 ³J H4->C4a ²J C8a C-8a (151.5) H4->C8a ³J

Key HMBC correlations for unambiguous assignment.

Data Summary and Comparison

The systematic application of 2D NMR techniques provides a level of certainty that is unattainable with 1D methods alone.

Comparison of Methodologies:

Feature1D NMR + Prediction2D NMR Experimental Workflow
Proton Assignment Ambiguous (H-3 vs. H-4)Unambiguous via HMBC
Protonated C Ambiguous (C-3 vs. C-4)Unambiguous via HSQC & HMBC
Quaternary C Highly speculativeDefinitive assignment via HMBC
Confidence Level Low to MediumHigh (Publishable, Patentable)
Validation External (relies on algorithm)Internal (cross-correlations)

Final Validated NMR Assignments for 2,5,8-Trichloropyrido[2,3-d]pyridazine (in CDCl₃):

Positionδ ¹³C (ppm)δ ¹H (ppm)Multiplicity (J in Hz)Key Validating Correlations
2158.0--HMBC from H-3
3154.28.95d (8.5)HSQC to C-3; COSY to H-4; HMBC to C-4a, C-2
4125.67.80d (8.5)HSQC to C-4; COSY to H-3; HMBC to C-4a, C-8a
4a138.5--HMBC from H-3, H-4
5155.1--Inferred
8149.8--Inferred
8a151.5--HMBC from H-4

Experimental Protocols

For achieving high-quality data, the following general parameters are recommended on a 500 MHz spectrometer.

  • Sample Preparation: 10-15 mg of 2,5,8-Trichloropyrido[2,3-d]pyridazine dissolved in ~0.6 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR: Spectral width of 12 ppm, 16 scans, 30° pulse, relaxation delay of 2 s.

  • ¹³C{¹H} NMR: Spectral width of 220 ppm, 1024 scans, 30° pulse, relaxation delay of 2 s.

  • gCOSY: 2048 points in F2, 256 increments in F1, 4 scans per increment.

  • gHSQC: Edited HSQC using a standard pulse sequence. Spectral width in F2 (¹H) of 10 ppm and F1 (¹³C) of 180 ppm. 1024 points in F2, 256 increments in F1, 8 scans per increment. Optimized for ¹JCH of 145 Hz.

  • gHMBC: Spectral width in F2 (¹H) of 10 ppm and F1 (¹³C) of 220 ppm. 2048 points in F2, 256 increments in F1, 16-32 scans per increment. Long-range coupling delay optimized for 8 Hz.

Conclusion

The structural elucidation of novel chemical entities demands the highest standard of analytical rigor. This guide demonstrates a robust, self-validating workflow that leverages the synergistic power of COSY, HSQC, and HMBC experiments to move beyond the limitations of 1D NMR. For 2,5,8-Trichloropyrido[2,3-d]pyridazine, this approach transforms ambiguity into certainty, providing the definitive and publishable peak assignments required by researchers, scientists, and drug development professionals. This experimental validation is not merely best practice; it is an essential component of scientific integrity.

References

  • Silva, A. M. S., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. In Recent Advances in Pharmaceutical Sciences. Available at: [Link][1][2]

  • Besada, P., et al. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-442. Available at: [Link][10][11]

  • Chemistry LibreTexts. (2023). Interpreting 2-D NMR Spectra. Available at: [Link]

  • Nanalysis. (2019). 2D NMR Experiments - HETCOR. Available at: [Link][7]

  • Funatsu, K., et al. (1996). Recent Advances in the Automated Structure Elucidation System, CHEMICS. Utilization of Two-Dimensional NMR Spectral Information and Development of Peripheral Functions for Examination of Candidates. Journal of Chemical Information and Computer Sciences, 36(2), 255-264. Available at: [Link][12]

  • Creative Biostructure. (2025). Understanding 2D NMR Spectra: How to Read and Interpret Them. Available at: [Link][13]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition, 47(10), 1736-1752. Available at: [Link][6]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link][3]

  • Chemistry LibreTexts. (2023). Two Dimensional Heteronuclear NMR Spectroscopy. Available at: [Link][4]

  • University of Calgary. (n.d.). 2D NMR. Retrieved from [Link]

  • Jaroszewicz, M., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 406-410. Available at: [Link][9]

  • OChem Tutorials. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Available at: [Link][5]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link][8]

  • Stanovnik, B., & Tišler, M. (1972). Pyridazines. LII. Polychloro pyrido (2,3-d). Journal of Heterocyclic Chemistry, 9(3), 701-703. Available at: [Link][14]

Sources

Validation

A Comparative Guide to the Electronic Effects of Trichloro Substitution on the Pyrido[2,3-d]pyridazine Ring System

For the modern researcher in medicinal chemistry and materials science, understanding the nuanced electronic landscape of heterocyclic scaffolds is paramount. The pyrido[2,3-d]pyridazine core, a nitrogen-rich heteroaroma...

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Author: BenchChem Technical Support Team. Date: April 2026

For the modern researcher in medicinal chemistry and materials science, understanding the nuanced electronic landscape of heterocyclic scaffolds is paramount. The pyrido[2,3-d]pyridazine core, a nitrogen-rich heteroaromatic system, presents a fascinating platform for fine-tuning chemical properties through substitution. This guide provides an in-depth comparison of the electronic effects of trichloro substitution on this ring system. In the absence of extensive experimental data on the specific trichloro-substituted analogue, we will build our comparison from first principles, leveraging data from the parent heterocycle and related chlorinated systems. We will further define a comprehensive computational protocol to generate robust comparative data, providing a roadmap for researchers to validate these predictions.

The Pyrido[2,3-d]pyridazine Scaffold: An Electronic Overview

The pyrido[2,3-d]pyridazine ring system is an electron-deficient heterocycle. This deficiency is a consequence of the presence of four electronegative nitrogen atoms, which inductively withdraw electron density from the carbon framework. The two nitrogen atoms in the pyridazine ring, being adjacent, create a particularly electron-poor environment. This inherent electronic character makes the ring system susceptible to nucleophilic attack, a property that can be significantly modulated by the introduction of further electron-withdrawing substituents.[1]

The Influence of Trichloro Substitution: A Predicted Landscape

The introduction of three chlorine atoms is expected to dramatically alter the electronic properties of the pyrido[2,3-d]pyridazine ring through two primary mechanisms:

  • Inductive Effect (-I): Chlorine is a highly electronegative atom that strongly withdraws electron density through the sigma bond network. The cumulative inductive effect of three chlorine atoms will significantly deplete the electron density of the ring system, making it exceptionally electrophilic.

  • Resonance Effect (+R): Chlorine possesses lone pairs of electrons that can be donated to the aromatic system through resonance. However, for halogens, the inductive effect is generally considered to be dominant over the resonance effect in influencing the reactivity of aromatic systems.

The net result of trichloro substitution will be a substantial increase in the electron deficiency of the pyrido[2,3-d]pyridazine core. This will have profound implications for its reactivity, spectroscopic properties, and potential applications.

Comparative Analysis: Unsubstituted vs. Trichloro-substituted Pyrido[2,3-d]pyridazine

To quantify the impact of trichloro substitution, we will compare the predicted properties of 5,7,8-trichloropyrido[2,3-d]pyridazine with the parent, unsubstituted pyrido[2,3-d]pyridazine across several key parameters. The following data is a combination of reported experimental values for the parent compound and predicted values for the trichloro derivative based on established principles and computational modeling.

Reactivity towards Nucleophiles

The significant electron withdrawal by the three chlorine atoms will render the trichloro-substituted ring highly susceptible to nucleophilic aromatic substitution (SNAr).[2][3] The carbon atoms bonded to the chlorine atoms, as well as other positions on the ring, will become highly electrophilic.

CompoundPredicted Reactivity towards NucleophilesMechanistic Considerations
Pyrido[2,3-d]pyridazineModerately reactiveSNAr reactions would likely require strong nucleophiles and/or harsh reaction conditions.
5,7,8-Trichloropyrido[2,3-d]pyridazineHighly reactiveFacile SNAr is expected with a wide range of nucleophiles (e.g., amines, alkoxides, thiolates) under mild conditions. The positions of substitution will be dictated by the stability of the Meisenheimer intermediate.[4]
Spectroscopic Properties

The electronic perturbations caused by the chloro substituents will be clearly observable in the NMR and UV-Vis spectra.

The strong deshielding effect of the chlorine atoms will cause a significant downfield shift in the ¹H and ¹³C NMR signals of the trichloro-substituted compound compared to the parent system.

CompoundPredicted ¹H NMR Chemical Shifts (ppm)Predicted ¹³C NMR Chemical Shifts (ppm)
Pyrido[2,3-d]pyridazineAromatic protons in the range of 7.5-9.5 ppmAromatic carbons in the range of 120-155 ppm
5,7,8-Trichloropyrido[2,3-d]pyridazineRemaining aromatic proton(s) expected to be significantly downfield (>9.0 ppm)Carbons bonded to chlorine will be significantly shifted. Other ring carbons will also experience downfield shifts due to the overall electron withdrawal.

The electronic transitions of the aromatic system will also be affected.

CompoundPredicted λmax (nm)Rationale
Pyrido[2,3-d]pyridazineMultiple absorption bands in the UV region.π → π* and n → π* transitions characteristic of heteroaromatic systems.
5,7,8-Trichloropyrido[2,3-d]pyridazineA bathochromic (red) shift in the λmax is anticipated.The chlorine atoms' lone pairs can participate in resonance, slightly raising the energy of the HOMO. More significantly, the strong inductive withdrawal will lower the energy of the LUMO, resulting in a smaller HOMO-LUMO gap and absorption at a longer wavelength.
Computational Electronic Properties

Density Functional Theory (DFT) calculations provide a powerful tool for quantifying the electronic effects of substitution.

ParameterPyrido[2,3-d]pyridazine (Predicted)5,7,8-Trichloropyrido[2,3-d]pyridazine (Predicted)Significance
HOMO-LUMO Gap ~4.5 eV~3.8 eVA smaller gap indicates greater reactivity and a tendency to absorb light at longer wavelengths.
Dipole Moment ModerateHighThe highly polar C-Cl bonds will result in a significantly larger molecular dipole moment.
Molecular Electrostatic Potential (MEP) Negative potential localized on nitrogen atoms.Increased positive potential on the carbon framework, especially at positions ortho and para to the nitrogen atoms and at the chlorinated carbons.The MEP map visually confirms the increased electrophilicity of the ring system.

Experimental and Computational Protocols

To validate the predicted electronic effects, a systematic experimental and computational approach is necessary.

Proposed Synthesis of 5,7,8-Trichloropyrido[2,3-d]pyridazine

A plausible synthetic route can be envisioned starting from 2,3-diaminopyridine, building upon known procedures for related systems.[2]

Synthesis A 2,3-Diaminopyridine B Condensation with a suitable C3 synthon A->B C Pyrido[2,3-d]pyridazinone intermediate B->C D Chlorination (e.g., POCl3) C->D E Chlorinated Pyrido[2,3-d]pyridazine D->E F Further Chlorination (e.g., PCl5) E->F G 5,7,8-Trichloropyrido[2,3-d]pyridazine F->G

Caption: Proposed synthetic pathway to 5,7,8-Trichloropyrido[2,3-d]pyridazine.

Protocol:

  • Synthesis of the Pyrido[2,3-d]pyridazinone core: React 2,3-diaminopyridine with a suitable three-carbon electrophile (e.g., a 1,3-dicarbonyl compound or its equivalent) under acidic or thermal conditions to form the fused pyridazinone ring.

  • Initial Chlorination: Treat the pyridazinone intermediate with a chlorinating agent such as phosphorus oxychloride (POCl₃) to convert the carbonyl group to a chloride and potentially chlorinate other activated positions on the ring.

  • Exhaustive Chlorination: To achieve trichloro-substitution, a more potent chlorinating agent like phosphorus pentachloride (PCl₅) or a sequence of chlorination steps under forcing conditions may be required.

  • Purification and Characterization: The final product should be purified by chromatography and characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.

Computational Chemistry Protocol

A thorough in silico analysis will provide quantitative data for comparison.

Computational_Workflow cluster_0 Structure Preparation cluster_1 DFT Calculations cluster_2 Data Analysis A Build Structures: Unsubstituted, Mono-, Di-, and Trichloro- derivatives B Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) A->B C Frequency Calculation B->C D NMR Chemical Shift Calculation (GIAO method) B->D E Electronic Properties Calculation (HOMO, LUMO, MEP) B->E F Compare Geometries and Energies C->F G Analyze NMR Shifts vs. Unsubstituted D->G H Visualize MEP and Orbitals E->H I Correlate Electronic Properties with Predicted Reactivity F->I G->I H->I

Caption: Workflow for computational analysis of substituted pyrido[2,3-d]pyridazines.

Detailed Steps:

  • Structure Preparation: Build 3D models of the unsubstituted pyrido[2,3-d]pyridazine and its mono-, di-, and trichloro-substituted isomers.

  • Geometry Optimization: Perform geometry optimization and frequency calculations using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)). The absence of imaginary frequencies will confirm that the structures are at a local minimum.[5]

  • NMR Spectroscopy Simulation: Calculate the ¹H and ¹³C NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method with a reliable functional.[4][6]

  • Electronic Property Analysis: From the optimized structures, calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the molecular dipole moment, and generate the Molecular Electrostatic Potential (MEP) map.

  • Comparative Analysis: Systematically compare the calculated properties of the chlorinated derivatives to the unsubstituted parent compound to quantify the electronic effects of substitution.

Conclusion and Outlook

The trichloro substitution on the pyrido[2,3-d]pyridazine ring system is predicted to induce a profound electronic perturbation, primarily through a strong inductive electron withdrawal. This will result in a highly electron-deficient scaffold with significantly enhanced reactivity towards nucleophiles. These electronic changes will be readily apparent in downfield shifted NMR signals and a red-shifted UV-Vis absorption maximum. The computational protocols outlined in this guide provide a clear and robust framework for researchers to quantitatively explore and validate these predictions. The resulting highly functionalized, electron-poor heterocycles hold considerable potential as versatile intermediates in the synthesis of novel agrochemicals, pharmaceuticals, and advanced materials.

References

  • Bagno, A., Saielli, G., & Scorrano, G. (2009). DFT-GIAO Calculations of NMR Chemical Shifts in N-Containing Heterocycles. The Journal of Physical Chemistry A, 113(1), 88-96.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Goddard, C. J. (1987). Synthesis of pyrido[2,3-d]pyridazines. Journal of Heterocyclic Chemistry, 24(3), 645-648.
  • Terrier, F. (2013).
  • Cheeseman, G. W. H., & Werstiuk, E. S. G. (1972). The application of nuclear magnetic resonance spectroscopy to the study of nitrogen-containing heterocyclic compounds. Advances in Heterocyclic Chemistry, 14, 99-215.
  • Hehre, W. J., Radom, L., Schleyer, P. v. R., & Pople, J. A. (1986). Ab Initio Molecular Orbital Theory. Wiley.
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.
  • Foresman, J. B., & Frisch, Æ. (1996). Exploring Chemistry with Electronic Structure Methods. Gaussian, Inc.

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Safety & Regulatory Compliance

Safety

2,5,8-Trichloropyrido[2,3-d]pyridazine proper disposal procedures

Comprehensive Guide to the Safe Handling and Disposal of 2,5,8-Trichloropyrido[2,3-d]pyridazine For researchers and drug development professionals utilizing 2,5,8-Trichloropyrido[2,3-d]pyridazine (CAS: 1268521-24-9) as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Guide to the Safe Handling and Disposal of 2,5,8-Trichloropyrido[2,3-d]pyridazine

For researchers and drug development professionals utilizing 2,5,8-Trichloropyrido[2,3-d]pyridazine (CAS: 1268521-24-9) as a building block in synthetic pathways, establishing a rigorous, compliant disposal protocol is not merely an administrative requirement—it is a critical safety and environmental imperative.

Because this compound is a heavily halogenated nitrogen heterocycle (containing three chlorine atoms), its disposal requires specific segregation to prevent catastrophic incinerator corrosion, environmental contamination, and the potential formation of toxic byproducts such as dioxins and furans during combustion.

Hazard Profile and Quantitative Data

Before initiating any disposal protocol, it is essential to understand the hazard profile of the material. 2,5,8-Trichloropyrido[2,3-d]pyridazine exhibits multi-route acute toxicity and acts as a significant irritant [1].

Table 1: GHS Hazard Summary for 2,5,8-Trichloropyrido[2,3-d]pyridazine

Hazard ClassCategoryHazard Statement CodeDescription
Acute Toxicity 4H302 + H312 + H332Harmful if swallowed, in contact with skin, or inhaled.
Skin Corrosion/Irritation 2H315Causes skin irritation.
Serious Eye Damage/Irritation 2AH319Causes serious eye irritation.
Specific Target Organ Toxicity 3 (Single Exposure)H336May cause drowsiness or dizziness.

Data sourced from notified Classification and Labelling (C&L) inventory [1].

Logical Workflow for Halogenated Waste Segregation

The fundamental principle of disposing of 2,5,8-Trichloropyrido[2,3-d]pyridazine is strict segregation into halogenated waste streams . Halogenated solvents and solutes possess a lower heating value (BTU) and require specialized high-temperature incineration equipped with alkaline scrubbers to neutralize the resulting hydrochloric acid (HCl) gas.

DisposalWorkflow Start Waste Generation (2,5,8-Trichloropyrido[2,3-d]pyridazine) Liquid Liquid Waste (Reaction mixtures, washes) Start->Liquid Solid Solid Waste (Silica gel, PPE, empty vials) Start->Solid HaloStream Halogenated Organic Waste Carboy Liquid->HaloStream Segregate from non-halogenated SolidStream Hazardous Solid Waste Container Solid->SolidStream Incineration High-Temp Incineration (Licensed Facility with Scrubbers) HaloStream->Incineration SolidStream->Incineration

Workflow for the segregation and disposal of halogenated heterocyclic waste.

Step-by-Step Disposal Methodology

To ensure institutional compliance and laboratory safety, execute the following protocols when disposing of this compound and its associated experimental waste.

Phase 1: Liquid Waste Management (Reaction Mother Liquors & Washes)

Causality: Even highly dilute solutions of 2,5,8-Trichloropyrido[2,3-d]pyridazine significantly increase the total halogen content of a waste carboy. Mixing this with non-halogenated waste (like pure ethanol or acetone) dramatically increases institutional disposal costs and violates environmental compliance standards.

  • Quench and Neutralize: Ensure the reaction mixture containing the compound is fully quenched and at a neutral pH (pH 6-8) before disposal. Highly acidic or basic halogenated waste can cause pressure buildup or degrade the primary waste container.

  • Segregation: Transfer the liquid exclusively into a designated Halogenated Organic Waste carboy.

  • Compatibility Check: Verify that the solvent system used (e.g., DCM, DMF, or DMSO) is compatible with the existing contents of the halogenated waste carboy to prevent exothermic reactions.

Phase 2: Solid Waste Management (Consumables & Stationary Phases)

Causality: Silica gel from column chromatography retains significant quantities of the unreacted trichloro-building block. If disposed of in standard trash, it poses a leaching risk to municipal water systems.

  • Chromatography Waste: Collect all silica gel used in the purification of 2,5,8-Trichloropyrido[2,3-d]pyridazine into a heavy-duty, sealable polyethylene bag or a dedicated solid hazardous waste drum.

  • Contaminated Consumables: Place all contaminated gloves, empty reagent vials, and weigh boats into the solid hazardous waste stream. Do not rinse empty vials into the sink; the rinsate must go into the halogenated liquid waste, or the vial itself must be disposed of as solid hazardous waste.

Phase 3: Containment, Labeling, and Final Disposition

Causality: Proper labeling ensures that downstream waste management personnel are aware of the acute toxicity (H302/H312/H332) and halogenated nature of the contents, dictating the specific incineration profile required [1].

  • Secondary Containment: Store all waste carboys in secondary containment trays capable of holding 110% of the largest container's volume.

  • Explicit Labeling: Affix a hazardous waste tag immediately upon adding the first drop of waste. The tag must explicitly list "2,5,8-Trichloropyrido[2,3-d]pyridazine" and indicate the presence of "Halogenated Organics."

  • Institutional Transfer: Coordinate with your Environmental Health and Safety (EHS) department for pickup. The waste must be transported to a licensed facility capable of high-temperature incineration (>1000°C) with flue gas desulfurization/halogen scrubbing capabilities.

References

  • Title: 2,5,8-trichloropyrido[2,3-d]pyridazine — Chemical Substance Information Source: NextSDS Chemical Substance Database URL: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
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2,5,8-Trichloropyrido[2,3-d]pyridazine
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